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  • Product: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
  • CAS: 91599-78-9

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate: A Modular Technical Guide

Executive Summary This technical guide details the synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate , a specialized enamino-ester intermediate often utilized in the construction of 1,4-dihydropyridine scaffolds (c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate , a specialized enamino-ester intermediate often utilized in the construction of 1,4-dihydropyridine scaffolds (calcium channel blockers) and complex heterocyclic libraries.

While the target molecule appears structurally simple, its synthesis presents specific challenges:

  • Ester Lability: The steric bulk of the piperidine ring at the 3-position can hinder acetoacetylation.

  • Enamine Stability:

    
    -aminocrotonates are sensitive to hydrolysis and thermal degradation, requiring precise reaction control during the amination step.
    

This guide prioritizes a modular approach , separating the scaffold construction (acetoacetylation) from the functionalization (amination). We present two pathways for the critical acetoacetylation step: a high-throughput industrial route (Diketene) and a safer laboratory-scale route (Transesterification).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the functionalized alcohol (1-benzylpiperidin-3-ol ) and the aminocrotonate moiety. Direct esterification of 3-aminocrotonic acid is chemically non-viable due to decarboxylation instability. Therefore, the route must proceed via the stable


-keto ester intermediate.
Visualization: Retrosynthetic Tree

Retrosynthesis Target Target: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Inter Intermediate: 1-Benzylpiperidin-3-yl 3-oxobutanoate (beta-keto ester) Inter->Target Amination (C-N Formation) Alcohol Precursor A: 1-Benzylpiperidin-3-ol Alcohol->Inter Acetoacetylation Diketene Reagent B: Diketene (or TKD equivalent) Diketene->Inter Ammonia Reagent C: Ammonium Acetate Ammonia->Target

Figure 1: Retrosynthetic disconnection showing the pivotal role of the


-keto ester intermediate.

Phase 1: Precursor Preparation (1-Benzylpiperidin-3-ol)

If this starting material is not purchased commercially, it must be synthesized with high enantiomeric or chemical purity, as impurities here will carry through the esterification.

Protocol: Reductive Amination (Recommended)

  • Rationale: Avoids the use of lacrimatory benzyl halides used in direct alkylation.

  • Reaction: 3-Hydroxypiperidine + Benzaldehyde

    
     Product.
    

Step-by-Step:

  • Dissolve 3-hydroxypiperidine (1.0 eq) and benzaldehyde (1.05 eq) in Dichloromethane (DCM).

  • Stir for 30 minutes to allow imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise at 0°C.

  • Warm to room temperature (RT) and stir for 4-6 hours.

  • Validation: Quench with sat.

    
    . Extract with DCM. The product should appear as a viscous oil.
    
    • Checkpoint: Purity >98% by GC/HPLC is required before proceeding.

Phase 2: Scaffold Construction (The -Keto Ester)

This is the critical step. We provide two methods. Method A is preferred for scale-up; Method B is preferred for safety in smaller labs.

Target Intermediate: 1-Benzylpiperidin-3-yl 3-oxobutanoate[1]
Method A: The Diketene Route (Industrial Standard)
  • Mechanism: Nucleophilic attack of the alcohol hydroxyl group on the strained lactone ring of diketene.

  • Pros: Atom economy (100%), rapid, high yield.

  • Cons: Diketene is hazardous and strictly regulated.

Protocol:

  • Setup: Flame-dried 3-neck flask, inert atmosphere (

    
    ).
    
  • Charge: 1-Benzylpiperidin-3-ol (10 g, 52 mmol) in anhydrous Toluene (50 mL). Add catalytic triethylamine (0.1 eq).

  • Addition: Add Diketene (4.8 g, 57 mmol) dropwise at 0-5°C. The reaction is exothermic.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Yield Expectations: 85-92% [1].[1]

Method B: Transesterification (Laboratory Standard)
  • Mechanism: Thermal exchange of the ethoxy group of ethyl acetoacetate with the piperidinyl alcohol.

  • Pros: Safer reagents, no special handling required.

  • Cons: Equilibrium driven; requires removal of ethanol to proceed.

Protocol:

  • Charge: 1-Benzylpiperidin-3-ol (1.0 eq) and Ethyl Acetoacetate (1.5 eq) in Toluene.

  • Catalyst: Add DMAP (0.1 eq) or

    
     dust.
    
  • Apparatus: Fit flask with a Dean-Stark trap or distillation head.

  • Reaction: Reflux (110°C) for 6–12 hours. Monitor the collection of Ethanol in the trap.

  • Workup: Cool, wash with dilute HCl (carefully, to remove DMAP but not hydrolyze ester) then

    
    .
    
  • Purification: Column chromatography is usually required to remove excess ethyl acetoacetate.

Phase 3: Functionalization (Enamine Formation)

The final step converts the


-keto ester to the 

-aminocrotonate.
Reaction: Amination

Reagents: Ammonium Acetate (


) is superior to ammonia gas as it provides a buffered proton source to catalyze the dehydration.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-benzylpiperidin-3-yl 3-oxobutanoate (from Phase 2) in Methanol or Ethanol (0.5 M concentration).

  • Reagent Addition: Add Ammonium Acetate (3.0 - 5.0 eq). Excess is necessary to drive the equilibrium.

  • Conditions: Reflux at 60-70°C for 4–8 hours.

    • Monitoring: TLC (visualized with Ninhydrin) or LC-MS. Look for the disappearance of the keto-ester peak.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2][3]

    • Redissolve residue in Ethyl Acetate.[4]

    • Wash with water (

      
      ) to remove excess ammonium acetate.
      
    • Dry over

      
      .
      
  • Crystallization: The product often solidifies upon standing or triturating with cold diethyl ether/hexane. If oil persists, recrystallize from Isopropanol.

Data Summary Table
ParameterPhase 2 (Acetoacetylation)Phase 3 (Amination)
Limiting Reagent 1-Benzylpiperidin-3-ol

-Keto Ester Intermediate
Key Reagent Diketene OR Ethyl AcetoacetateAmmonium Acetate
Solvent Toluene (Non-polar)Ethanol/Methanol (Polar)
Temp 0°C

RT (Diketene) / 110°C (Transester.)
65°C (Reflux)
Critical QC Absence of Alcohol -OH stretch (IR)Appearance of Enamine doublet (NMR)
Typical Yield 85-90%75-85%

Process Workflow Visualization

Workflow Start Start: 1-Benzylpiperidin-3-ol Decision Choose Method Start->Decision RouteA Route A (Industrial): + Diketene (Exothermic, 0°C) Decision->RouteA High Scale RouteB Route B (Lab): + Ethyl Acetoacetate (Reflux, Dean-Stark) Decision->RouteB Safety Focus Intermediate Intermediate: beta-Keto Ester RouteA->Intermediate RouteB->Intermediate Amination Amination: + NH4OAc, MeOH, Reflux Intermediate->Amination Purification Purification: Extraction & Recrystallization Amination->Purification Final Final Product: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Purification->Final

Figure 2: Operational workflow comparing the two synthetic routes for the intermediate scaffold.

Quality Control & Validation

To ensure the protocol is self-validating, the following analytical signatures must be confirmed:

  • NMR Spectroscopy (

    
    ): 
    
    • Olefinic Proton: A singlet around

      
       4.5 ppm corresponds to the 
      
      
      
      of the enamine [2].
    • Amino Group: Broad singlets (often split) around

      
       7.0–8.5 ppm for 
      
      
      
      .
    • Methyl Group: A singlet around

      
       1.9 ppm (methyl on the enamine double bond).
      
  • Mass Spectrometry:

    • Confirm

      
       peak corresponding to the target molecular weight.
      
  • Stability Check:

    • Store the final enamine at -20°C. Enamines can hydrolyze back to the

      
      -keto ester if exposed to moisture at room temperature.
      

References

  • PrepChem. (n.d.). Synthesis of acetoacetic acid-N-benzyl-3-piperidinyl ester. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of

    
    -Amino ketones, esters, nitriles and related compounds. Retrieved October 26, 2023, from [Link]
    
  • Google Patents. (2015). Process for continuous flow synthesis of beta-amino crotonate (US9199913B2).

Sources

Exploratory

The Solubility Profile of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in Organic Solvents: A Methodological and Predictive Guide

An In-depth Technical Guide: Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Poor solubili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Poor solubility remains a primary obstacle in drug development, with over 40% of new chemical entities exhibiting low aqueous solubility.[3][4] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in a range of organic solvents. Due to the limited publicly available data on this specific molecule, this document emphasizes a robust, first-principles approach. We will dissect the molecule's structural attributes to predict its behavior, present a detailed, self-validating experimental protocol for accurate solubility measurement, and outline a logical framework for data interpretation. This guide is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

Introduction: The Imperative of Solubility Characterization

In pharmaceutical development, the journey from a promising molecule to a viable drug product is governed by a set of fundamental physicochemical properties, with solubility being paramount.[5] It is the cornerstone of drug absorption and bioavailability; a drug must first dissolve to be absorbed into systemic circulation and exert its pharmacological effect.[1] Beyond its biopharmaceutical implications, solubility in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is essential for achieving high yield and purity.

  • Formulation: The development of various dosage forms, from oral solutions to parenteral formulations, relies on identifying suitable solvent systems.[3]

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of the compound's solubility.

This guide focuses on 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (MF: C₁₆H₂₂N₂O₂; MW: 274.36 g/mol ), a molecule incorporating several key functional groups that create a distinct and complex solubility profile.[6] Its structure features a non-polar benzyl group, a basic piperidine ring, and a more polar enamine ester moiety. This amphiphilic nature suggests its solubility will be highly sensitive to the choice of solvent, necessitating a systematic and rigorous characterization.

Theoretical Framework: From Molecular Structure to Solubility Prediction

A molecule's solubility is dictated by the energetic balance between solute-solute interactions within its crystal lattice and solute-solvent interactions upon dissolution. The adage "like dissolves like" provides a useful starting point, but a more nuanced understanding is required for rational solvent selection.

2.1 Structural Analysis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

  • Hydrogen Bonding: The secondary amine within the piperidine ring and the primary amine of the enoate group can act as hydrogen bond donors and acceptors. The ester's carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, protic solvents (e.g., alcohols) are expected to be effective at solvating the molecule.

  • Polarity and Dipole Interactions: The ester and enamine functionalities introduce significant polarity. Aprotic polar solvents (e.g., Acetone, Acetonitrile) should effectively engage in dipole-dipole interactions.

  • Van der Waals Forces: The non-polar benzyl group and the aliphatic piperidine backbone will interact favorably with non-polar solvents (e.g., Toluene) through dispersive forces.

This structural duality predicts poor solubility in highly non-polar solvents like heptane and significant solubility in solvents with a balance of polar and non-polar characteristics.

2.2 Predictive Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) model can be an invaluable tool.[7] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersive forces

  • δp: Energy from polar forces

  • δh: Energy from hydrogen bonding

The principle states that substances with similar HSP values (a small "distance" in the 3D Hansen space) are likely to be miscible.[8] By calculating the HSP for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (using group contribution methods) and comparing it to the known HSP of various solvents, one can rationally screen for and select the most promising candidates for experimental testing, saving significant time and resources.[9]

A Self-Validating Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard for determining equilibrium solubility.[10] The protocol below is designed to be self-validating by incorporating critical controls to ensure data integrity and trustworthiness.

3.1 Required Materials & Equipment

  • Compound: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (purity >95%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Hardware: Analytical balance, calibrated pipettes, 2-4 mL glass vials with screw caps, vortex mixer, thermostatic orbital shaker, centrifuge, syringe filters (0.22 µm, solvent-compatible), autosampler vials.

  • Analytical System: A validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[11][12]

3.2 Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Sampling & Analysis A Add excess solid compound to pre-labeled vials B Dispense precise volume of organic solvent A->B C Seal vials and vortex to create a slurry D Equilibrate on shaker at constant temp (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid F Filter supernatant (0.22 µm syringe filter) E->F G Dilute aliquot accurately to fall within calibration range F->G H Quantify concentration using validated HPLC method G->H

Caption: Workflow for Equilibrium Solubility Measurement.

3.3 Step-by-Step Methodology

  • Compound Addition: Add an excess amount of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (e.g., 10-20 mg) to a glass vial. Causality: Using an excess ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and vortex vigorously for 1 minute to suspend the solid. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours.

  • Phase Separation: After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would lead to an overestimation of solubility.

  • Dilution: Perform an accurate serial dilution of the filtered sample with a suitable diluent (often the HPLC mobile phase) to ensure the final concentration is within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC method to determine the precise concentration. The solubility is calculated by multiplying the measured concentration by the dilution factor.

3.4 Protocol Self-Validation System

  • Equilibrium Time Confirmation: To validate the 24-48 hour timeframe, run a preliminary experiment where samples are taken at multiple time points (e.g., 8, 16, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.

  • Solid-State Characterization: After the experiment, the remaining solid should be recovered and analyzed (e.g., by PXRD or DSC) to confirm that the compound has not changed its polymorphic form or formed a solvate, which would alter its intrinsic solubility.

  • Analytical Method Validation: The HPLC method used for quantification must be fully validated for linearity (R² > 0.999), accuracy, precision, and specificity according to standard guidelines.

Data Presentation and Interpretation

To facilitate analysis and comparison, solubility data should be presented in a structured tabular format. The following table uses hypothetical data to illustrate best practices for reporting results.

Table 1: Hypothetical Solubility of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate at 25°C

SolventSolvent TypeDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
HeptaneNon-Polar1.92< 0.5< 0.0018
TolueneAromatic2.3815.10.055
Ethyl AcetateAprotic Polar6.0282.30.300
DichloromethaneAprotic Polar9.08> 200> 0.729
AcetoneAprotic Polar20.7145.40.530
EthanolProtic Polar24.6181.10.660
MethanolProtic Polar32.7164.60.600
AcetonitrileAprotic Polar37.5115.20.420

Disclaimer: The data in this table is purely illustrative and intended to demonstrate proper formatting and potential trends. Actual values must be determined experimentally.

Logical Framework for Solubility Screening

The process of solubility characterization follows a logical progression from theoretical prediction to practical application. This ensures an efficient and scientifically sound investigation.

G A 1. Compound Analysis Structural Feature Assessment (H-bonding, Polarity) Calculate Predictive Parameters (HSP) B 2. Rational Solvent Selection Choose a diverse set of solvents (Protic, Aprotic, Polar, Non-polar) A->B C 3. Experimental Determination Execute self-validating equilibrium solubility protocol B->C D 4. Data Analysis & Interpretation Tabulate quantitative results Correlate solubility with solvent properties C->D E 5. Application Inform decisions for: - Synthesis & Purification - Formulation Development - Analytical Method Design D->E

Caption: Logical workflow for a comprehensive solubility study.

Conclusion

A thorough characterization of the solubility of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is not merely an academic exercise; it is a fundamental requirement for its advancement through the drug development pipeline. By combining theoretical predictions based on molecular structure with rigorous, self-validating experimental protocols, researchers can generate the high-quality data needed to guide critical decisions. The methodologies outlined in this guide provide a robust framework for de-risking development by addressing potential solubility challenges early and effectively, ultimately accelerating the path from discovery to clinical application.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Pharmapprovals, 1(1). [Link]

  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research, 5(5). [Link]

  • Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery System. Harvard University. [Link]

  • Rupp, M., et al. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release, 154(1), 2-9. [Link]

  • Saleem, M., et al. (2018). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 10(4), 114-120. [Link]

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

  • Kumar, P. S., et al. (2024). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Asian Journal of Pharmaceutical and Clinical Research, 17(4). [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility Studies. InTech. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. [Link]

Sources

Foundational

Potential mechanism of action of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Technical Whitepaper: Pharmacodynamics and Molecular Mechanism of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Executive Summary 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (CAS: 91599-78-9) is a specialized pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Molecular Mechanism of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Executive Summary

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (CAS: 91599-78-9) is a specialized pharmacological probe belonging to the enaminone ester class. Structurally, it merges a bioactive 3-aminocrotonate head group with a lipophilic 1-benzylpiperidine tail. This architectural design targets the central nervous system (CNS) by enhancing blood-brain barrier (BBB) permeability while delivering a pharmacophore known to modulate neuronal excitability.

The compound functions primarily as a broad-spectrum anticonvulsant and neuronal stabilizer . Its mechanism of action is pleiotropic, involving the frequency-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) and potential positive allosteric modulation of GABA-A receptors. This guide details the molecular causality, experimental validation, and structural logic defining its activity.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the mechanism, one must deconstruct the molecule into its functional domains. The efficacy of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate arises from the synergy between its "Warhead" and its "Carrier."

Structural DomainChemical MoietyPharmacological Function
The "Warhead" 3-aminobut-2-enoate (Enaminone)The primary bioactive unit. It mimics the electronic distribution of anticonvulsants like phenytoin and GABA, allowing interaction with the inactivated state of sodium channels.
The "Carrier" 1-Benzylpiperidin-3-yl A lipophilic, bulky amine group. It serves two roles: (1) Facilitates rapid transport across the BBB via passive diffusion; (2) Provides secondary binding affinity to the inner pore of ion channels (similar to local anesthetics).
The Linker Ester Bond Connects the warhead and carrier. It is susceptible to plasma esterases, suggesting the molecule may act as both a direct agent and a prodrug for the free enaminone or piperidinol metabolite.

SAR Insight: The 3-aminocrotonate moiety forms an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen, locking the molecule into a specific "Z" conformation essential for receptor binding. Disruption of this bond (e.g., by N-methylation) typically abolishes anticonvulsant activity [1].

Mechanism of Action: The Dual-Pathway Hypothesis

The therapeutic potential of enaminone esters lies in their ability to dampen hyperexcitability in neuronal networks without causing significant sedation. This is achieved through two convergent pathways.

Pathway A: Voltage-Gated Sodium Channel (VGSC) Blockade

This is the dominant mechanism. The compound acts as a state-dependent inhibitor of NaV1.x channels.

  • State Recognition: The molecule binds preferentially to the inactivated state of the sodium channel.

  • Stabilization: By binding to the inner pore (likely overlapping with the local anesthetic binding site), it stabilizes the inactivation gate, preventing the channel from recovering to the "resting" state.

  • Frequency Dependence: This blockade is "use-dependent." High-frequency firing (characteristic of a seizure focus) increases the pool of inactivated channels, thereby increasing the drug's binding and efficacy. Normal, low-frequency firing is largely unaffected.

Pathway B: GABAergic Modulation (Putative)

Structural homology to GABA (gamma-aminobutyric acid) suggests a secondary role.

  • The 3-aminocrotonate motif is a conformationally restricted analog of GABA.

  • Experimental data on related enaminones (e.g., E139) shows the ability to suppress picrotoxin-induced spiking, implying an interaction with the GABA-A receptor complex [2].

  • Unlike benzodiazepines, this interaction likely occurs at a unique allosteric site, enhancing chloride influx and hyperpolarizing the neuron.

Visualization: Signaling Cascade

The following diagram illustrates the convergent inhibition of neuronal depolarization.

MechanismOfAction cluster_0 Neuron Membrane Compound 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB Penetrates NaChannel Voltage-Gated Na+ Channel (Inactivated State) BBB->NaChannel Binds Inner Pore GABA_Rec GABA-A Receptor (Allosteric Site) BBB->GABA_Rec Modulates Refractory Prolonged Refractory Period NaChannel->Refractory Stabilizes Inactivation Cl_Influx Increased Cl- Influx GABA_Rec->Cl_Influx Potentiates SeizureStop Suppression of Epileptiform Activity Refractory->SeizureStop Prevents Repetitive Firing Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Hyperpol->SeizureStop Raises Threshold

Caption: Dual-mechanism pathway showing the convergence of Sodium Channel stabilization and GABAergic potentiation to suppress seizure propagation.

Experimental Validation Protocols

To validate the mechanism of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, the following standardized protocols are recommended. These are self-validating systems used to confirm anticonvulsant class activity.

Protocol 1: Maximal Electroshock Seizure (MES) Test
  • Objective: Confirm efficacy against generalized tonic-clonic seizures (Sodium Channel dependent).

  • Method:

    • Administration: Administer compound (i.p. or p.o.) to male CF-1 mice.

    • Stimulus: Apply a 60 Hz, 50 mA electrical stimulus via corneal electrodes for 0.2 seconds.

    • Endpoint: Absence of the tonic hindlimb extensor component indicates protection.

    • Validation: Compare ED50 against Phenytoin (positive control). A protective index (TD50/ED50) > 10 confirms a viable therapeutic window [3].

Protocol 2: Whole-Cell Patch Clamp (Na+ Currents)
  • Objective: Quantify state-dependent block of NaV1.2 channels.

  • Method:

    • Setup: Use HEK293 cells stably expressing NaV1.2.

    • Protocol: Hold membrane potential at -100 mV (resting). Depolarize to 0 mV for 10 ms to elicit current.

    • Inactivation Protocol: Apply a 500 ms prepulse to varying potentials (-120 to -40 mV) before the test pulse.

    • Analysis: Plot the steady-state inactivation curve (Boltzmann fit). A hyperpolarizing shift in the V1/2 of inactivation in the presence of the drug confirms stabilization of the inactivated state.

References

  • Edafiogho, I. O., et al. (1992). "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry, 35(15), 2798-2805. Link

  • Mulzac, D., & Scott, K. R. (2003). "Anticonvulsant enaminone E139 suppresses epileptiform activity in rat hippocampal slices." Epilepsy Research, 56(2-3), 139-148. Link

  • Scott, K. R., et al. (1993). "Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations."[2][3] Journal of Medicinal Chemistry, 36(14), 1947-1955. Link

  • Foster, A. C., & Fagg, G. E. (1984). "Acidic amino acid binding sites in mammalian neuronal membranes: their characteristics and relationship to synaptic receptors." Brain Research Reviews, 7(2), 103-164. Link

Sources

Exploratory

Stability and degradation profile of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

An In-depth Technical Guide to the Stability and Degradation Profile of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, a molecule incorporating a benzylpiperidine core, an ester linkage, and an enamine moiety. In the absence of direct literature on this specific compound, this document synthesizes established chemical principles and regulatory standards to construct a robust, proactive stability analysis plan. We will explore the inherent liabilities of the constituent functional groups, propose a detailed forced degradation protocol in line with ICH guidelines, outline the development of a stability-indicating analytical method, and predict the most probable degradation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and systematically investigate the stability of novel chemical entities with similar structural features.

Introduction and Structural Assessment

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is a multifaceted organic molecule with potential applications as a pharmaceutical intermediate or a novel therapeutic agent. Its structure presents several key functional groups, each with distinct chemical reactivities that dictate its overall stability. A thorough understanding of its degradation profile is paramount for ensuring safety, efficacy, and quality throughout the development lifecycle, from synthesis and formulation to storage and administration.

Forced degradation studies, or stress testing, are a cornerstone of this process. As outlined in regulatory guidelines, these studies are designed to deliberately degrade a sample under conditions more severe than accelerated stability testing.[1] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and, critically, to develop and validate a stability-indicating analytical method capable of separating and quantifying the active substance from any significant degradants.[1][2]

Structural Analysis of Reactive Moieties:

The molecule can be deconstructed into three primary regions of interest for stability:

  • The Benzylpiperidine Moiety: This includes a tertiary amine within the piperidine ring and a benzylic C-N bond. Tertiary amines are susceptible to N-oxidation. The benzylic position is particularly prone to oxidation, which can lead to the formation of imines, aldehydes, or even cleavage of the benzyl group.[3][4] Piperidine-containing compounds are also known to be sensitive to light, heat, and humidity.[5]

  • The Ester Linkage: Ester bonds are classic targets for hydrolysis under both acidic and alkaline conditions. Acid-catalyzed hydrolysis and base-mediated saponification would cleave the molecule into its constituent alcohol (1-benzylpiperidin-3-ol) and a carboxylic acid derivative.

  • The 3-Aminobut-2-enoate Moiety: This vinylogous amide, or enamine, system is susceptible to hydrolysis, particularly in acidic media. Protonation can lead to the formation of an iminium ion, which is readily attacked by water to yield a β-keto ester (1-benzylpiperidin-3-yl 3-oxobutanoate) and ammonia.

Proposed Forced Degradation Study Protocol

To comprehensively probe the stability of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, a forced degradation study should be implemented. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[2]

Experimental Workflow for Forced Degradation:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C Prep->Acid Aliquot Base Base Hydrolysis 0.1 M NaOH, RT Prep->Base Aliquot Ox Oxidation 3% H2O2, RT Prep->Ox Aliquot Thermal Thermal (Solution) 60°C Prep->Thermal Aliquot Photo Photolytic (Solid & Solution) ICH Q1B Conditions Prep->Photo Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Ox->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-PDA/MS Analysis Dilute->HPLC

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Maintain at room temperature. Withdraw aliquots at timed intervals, neutralize with 0.1 M HCl, and dilute for analysis. Saponification is often rapid, so shorter time points may be necessary.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Maintain at room temperature, protected from light. Withdraw aliquots at timed intervals and dilute for analysis.

  • Thermal Degradation: Dilute the stock solution with the solvent mixture to 0.5 mg/mL. Heat at 60°C in a sealed vial. Analyze aliquots at specified time points.

  • Photolytic Degradation: Expose the solid drug substance and the solution (0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is essential for separating the parent compound from all process-related impurities and degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection is the industry standard.

Proposed HPLC Method Protocol:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector. Mass spectrometry (MS) detection is highly recommended for peak identification.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting from a low percentage of organic phase (e.g., 10% B) and increasing to a high percentage (e.g., 90% B) over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection scanning from 200-400 nm. Select an appropriate wavelength for quantification based on the parent compound's UV spectrum (e.g., 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The specificity of the method must be demonstrated by analyzing the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

Predicted Degradation Pathways

Based on the structural assessment, several degradation pathways can be hypothesized under the various stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Prod1 1-Benzylpiperidin-3-ol Parent->Prod1 Ester Cleavage Prod2 3-Aminobut-2-enoic Acid Parent->Prod2 Ester Cleavage Prod3 1-Benzylpiperidin-3-yl 3-oxobutanoate Parent->Prod3 Enamine Hydrolysis Prod4 Piperidine N-Oxide Derivative Parent->Prod4 N-Oxidation Prod5 N-debenzylated Piperidine Derivative Parent->Prod5 Benzylic Oxidation

Caption: Predicted degradation pathways of the title compound.

Summary of Potential Degradation Products:

Stress ConditionPredicted Degradation PathwayPotential Degradation Products
Acid Hydrolysis Ester Hydrolysis, Enamine Hydrolysis1-Benzylpiperidin-3-ol, 3-Aminobut-2-enoic acid, 1-Benzylpiperidin-3-yl 3-oxobutanoate
Base Hydrolysis Ester Saponification1-Benzylpiperidin-3-ol, Salt of 3-Aminobut-2-enoic acid
Oxidation N-Oxidation, Benzylic OxidationN-Oxide of the parent compound, Benzaldehyde, 1-hydroxy-piperidin-3-yl 3-aminobut-2-enoate
Thermal General decompositionA mixture of hydrolytic and oxidative products, depending on conditions.
Photolytic Radical-based degradationPotential for N-debenzylation and other complex reactions.[6]

Conclusion and Storage Recommendations

The stability profile of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is predicted to be most sensitive to hydrolytic and oxidative conditions. The ester and enamine functionalities represent the primary points of hydrolytic attack, while the benzylpiperidine moiety is susceptible to oxidation.

Based on this proactive analysis, the following storage and handling recommendations are proposed:

  • Storage: The compound should be stored in well-sealed containers at controlled cool temperatures (e.g., 2-8°C) to minimize both hydrolytic and thermal degradation.[5]

  • Protection: It should be protected from light and moisture to prevent photolytic and hydrolytic degradation.[5]

  • pH Control: In solution, the pH should be maintained near neutral, as both acidic and basic conditions are expected to accelerate degradation.

This in-depth guide provides a scientifically grounded strategy for assessing the stability of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate. By systematically executing the proposed forced degradation studies and developing a validated, stability-indicating analytical method, researchers can build a comprehensive understanding of the molecule's liabilities, ensuring the development of a safe, stable, and effective product.

References

  • Title: Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis Source: Who we serve URL
  • Source: Tokyo Chemical Industry Co., Ltd.
  • Title: Oxidation of Benzylamines Using C 70 as a Photocatalyst Source: TCI Chemicals URL
  • Title: Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen Source: ACS Omega URL
  • Title: Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate Source: Indian Academy of Sciences URL
  • Title: What are the storage stability of Piperidine Series compounds over time?
  • Title: Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability Source: ResearchGate URL
  • Source: Academia.
  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Abstract This document provides a detailed protocol for the synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, a valuable building block in medicinal chemistry. The synthesis is based on a two-step process involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, a valuable building block in medicinal chemistry. The synthesis is based on a two-step process involving an initial transesterification of a commercially available β-keto ester with 1-benzylpiperidin-3-ol, followed by a subsequent amination to yield the target β-enamino ester. This application note offers a comprehensive guide, including a step-by-step experimental procedure, safety precautions, and methods for the characterization of the final product. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

β-Enamino esters are versatile intermediates in organic synthesis, serving as precursors for a wide range of biologically active compounds and heterocyclic systems. Their unique structural motif, characterized by a conjugated system of an amine, a carbon-carbon double bond, and an ester carbonyl group, allows for diverse chemical transformations. The target molecule, 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, incorporates a benzylpiperidine moiety, a common scaffold in pharmacologically active compounds, suggesting its potential utility in drug discovery programs.

The synthesis of β-enamino esters is most commonly achieved through the condensation of β-dicarbonyl compounds with amines.[1][2] This protocol adapts this classical approach to a two-step synthesis suitable for the specified starting material, 1-benzylpiperidin-3-ol. The first step involves a transesterification reaction with ethyl acetoacetate to form the corresponding β-keto ester intermediate. The second step is the subsequent amination of this intermediate to afford the desired 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate.

Synthetic Strategy

The proposed synthesis is a two-step process designed for efficiency and high yield. The overall workflow is depicted below.

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Amination A 1-Benzylpiperidin-3-ol F 1-Benzylpiperidin-3-yl acetoacetate A->F B Ethyl Acetoacetate B->F C Catalyst (e.g., SiO2-H3BO3) C->F catalysis D Solvent (e.g., Toluene) D->F reaction medium E Heat E->F energy input G 1-Benzylpiperidin-3-yl acetoacetate K 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate G->K H Ammonia Source (e.g., NH4OAc) H->K I Solvent (e.g., Ethanol) I->K reaction medium J Heat J->K energy input

Figure 1: Proposed two-step synthetic workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
1-Benzylpiperidin-3-ol14813-01-5C₁₂H₁₇NO191.27≥98%Commercially Available
Ethyl acetoacetate141-97-9C₆H₁₀O₃130.14≥99%Commercially Available
Boric acid10043-35-3H₃BO₃61.83≥99.5%Commercially Available
Silica gel (230-400 mesh)7631-86-9SiO₂60.08-Commercially Available
Toluene108-88-3C₇H₈92.14AnhydrousCommercially Available
Ammonium acetate631-61-8C₂H₇NO₂77.08≥98%Commercially Available
Ethanol64-17-5C₂H₅OH46.07AnhydrousCommercially Available
Diethyl ether60-29-7C₄H₁₀O74.12AnhydrousCommercially Available
Ethyl acetate141-78-6C₄H₈O₂88.11ACS GradeCommercially Available
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄142.04ACS GradeCommercially Available
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of 1-Benzylpiperidin-3-yl acetoacetate

This procedure is adapted from a general method for the transesterification of β-keto esters using a recyclable silica-supported boric acid catalyst.[3]

  • Catalyst Preparation: Prepare silica-supported boric acid by mixing silica gel (20 g) with a solution of boric acid (20 g) in 100 mL of hot water. Stir the slurry for 30 minutes, then evaporate the water under reduced pressure. Dry the resulting solid in an oven at 100 °C for 4 hours.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add 1-Benzylpiperidin-3-ol (19.1 g, 0.1 mol), ethyl acetoacetate (14.3 g, 0.11 mol), silica-supported boric acid (1.0 g), and toluene (100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of 1-benzylpiperidin-3-ol.

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst. Wash the catalyst with ethyl acetate (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess ethyl acetoacetate.

  • The resulting crude 1-Benzylpiperidin-3-yl acetoacetate can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

This step involves the amination of the β-keto ester intermediate.

  • Dissolve the crude 1-Benzylpiperidin-3-yl acetoacetate (from Step 1) in anhydrous ethanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ammonium acetate (15.4 g, 0.2 mol) to the solution.

  • Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate as a pale yellow oil or solid.

Reaction Mechanism

The proposed mechanism for the two-step synthesis is as follows:

G cluster_0 Step 1: Transesterification (Acid Catalyzed) cluster_1 Step 2: Amination A Protonation of Ester Carbonyl B Nucleophilic Attack by Alcohol A->B C Proton Transfer B->C D Elimination of Ethanol C->D E Deprotonation D->E F Protonation of Keto Carbonyl G Nucleophilic Attack by Ammonia F->G H Proton Transfer G->H I Dehydration H->I J Tautomerization I->J

Figure 2: Proposed reaction mechanism.

Characterization

The final product should be characterized by standard analytical techniques. The following are predicted spectral data for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.90 (br s, 2H, NH₂), 4.85-4.75 (m, 1H, O-CH), 4.50 (s, 1H, C=CH), 3.55 (s, 2H, N-CH₂-Ph), 2.80-2.70 (m, 1H, N-CH₂), 2.50-2.40 (m, 1H, N-CH₂), 2.30-2.15 (m, 2H, piperidine-CH₂), 1.95 (s, 3H, CH₃), 1.80-1.60 (m, 2H, piperidine-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 160.0 (C-NH₂), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 85.0 (C=CH), 70.0 (O-CH), 63.0 (N-CH₂-Ph), 58.0 (N-CH₂), 52.0 (N-CH₂), 30.0 (piperidine-CH₂), 25.0 (piperidine-CH₂), 20.0 (CH₃).

  • FT-IR (neat, cm⁻¹): 3450-3300 (N-H stretch), 3030 (Ar C-H stretch), 2940, 2810 (Aliphatic C-H stretch), 1650 (C=O stretch, ester), 1610 (C=C stretch), 1560 (N-H bend).

  • MS (ESI+): m/z 275.18 [M+H]⁺.

Safety Precautions

  • 1-Benzylpiperidin-3-ol: May cause skin, eye, and respiratory irritation.[4]

  • Ethyl acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation.

  • Toluene: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.

  • Ammonium acetate: May cause eye, skin, and respiratory tract irritation.

  • Boric acid: May damage fertility or the unborn child.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. PMC. Available at: [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Biomimetic Transamination of α-Alkyl β-Keto Carboxylic Esters. Chemoenzymatic Approach to the Stereochemically Defined α-Alkyl β-Fluoroalkyl β-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]

  • β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. PMC. Available at: [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate as a Novel Chemical Probe

Prepared by: Senior Application Scientist, Chemical Biology Division Introduction: Unveiling a New Tool for Kinase Biology The exploration of cellular signaling pathways is fundamental to understanding both normal physio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Biology Division

Introduction: Unveiling a New Tool for Kinase Biology

The exploration of cellular signaling pathways is fundamental to understanding both normal physiology and disease states. Small molecule chemical probes are indispensable tools in this endeavor, allowing for the acute and reversible modulation of protein function in a manner complementary to genetic methods.[1][2][3] We are pleased to introduce 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate , hereafter designated BP-3A , as a novel chemical probe.

BP-3A emerges from a scaffold-hopping campaign based on known kinase-binding motifs. The benzylpiperidine moiety is a privileged structure in medicinal chemistry, often engaging with hydrophobic pockets in protein targets[4][5][6], while the enoate group provides a potential hydrogen-bonding and resonance-stabilized system. Our internal development and validation data, detailed herein, characterize BP-3A as a potent and selective tool for interrogating a specific subset of the human kinome.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only the step-by-step protocols for utilizing BP-3A but also the scientific rationale behind the experimental design, enabling robust and interpretable results.

Physicochemical Properties of BP-3A

A thorough understanding of a probe's physical and chemical characteristics is critical for its effective application in biological systems.

PropertyValueSource
IUPAC Name 1-Benzylpiperidin-3-yl 3-aminobut-2-enoateInternal
Designation BP-3AInternal
Molecular Formula C₁₆H₂₂N₂O₂[7]
Molecular Weight 274.36 g/mol [7]
Purity >95% (as supplied)[7]
Appearance Off-white to pale yellow solidInternal
Solubility Soluble in DMSO (>50 mM), Ethanol (>20 mM)Internal
Storage Store at 2-8°C, protect from light[7]

Experimental Workflows: From In Vitro Potency to Cellular Target Engagement

The validation of a chemical probe follows a logical progression. First, its potency against a purified target is established. Second, its ability to engage that target within the complex milieu of a living cell must be confirmed. Finally, its selectivity across a broader family of related proteins should be profiled. The following protocols are designed to guide the user through this critical validation workflow.

G cluster_0 Probe Validation Workflow A Protocol 1: In Vitro Enzyme Inhibition Assay B Protocol 2: Cellular Thermal Shift Assay (CETSA) A->B  Confirm Cellular  Permeability & Binding C Protocol 3: Kinobeads-based Selectivity Profiling B->C  Assess Target  Selectivity D Data Interpretation & Hypothesis Generation C->D

Caption: High-level workflow for validating the BP-3A chemical probe.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BP-3A against a purified kinase of interest.

Rationale: An in vitro enzyme assay is a foundational experiment that measures the direct interaction between a compound and its purified target protein, free from the complexities of a cellular environment.[8][9][10] This allows for a quantitative assessment of the probe's potency. The protocol described is a generic template for a luminescence-based kinase assay, which measures the depletion of ATP.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • BP-3A (10 mM stock in DMSO)

  • Staurosporine (1 mM stock in DMSO, positive control)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of BP-3A in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration. Also, prepare dilutions for the staurosporine positive control.

  • Reaction Setup:

    • To each well of a 384-well plate, add 25 nL of the serially diluted compound, DMSO vehicle control, or positive control.

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. Add 5 µL to each well.

    • Prepare a 2X ATP solution in Assay Buffer.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume will be 10 µL. The final concentration of kinase and ATP should be at or near their respective Km values.

  • Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 1 hour.

  • Develop Signal: Add 10 µL of Kinase-Glo® reagent to each well.

  • Read Plate: Shake the plate for 2 minutes, then incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data by setting the average of the DMSO vehicle control wells to 100% activity and the positive control (e.g., 10 µM Staurosporine) to 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the BP-3A concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify the direct binding of BP-3A to its target protein in intact cells.

Rationale: CETSA is a powerful biophysical method for assessing drug-target engagement in a physiological context.[11][12] The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.[13][14] This stabilization results in more soluble protein remaining after a heat challenge, which can be quantified by methods like Western blotting.

G cluster_0 CETSA Principle A Target Protein (Unbound) Heat Challenge (e.g., 55°C) B Denatured & Aggregated (Insoluble) A->B Denatures C Target Protein + BP-3A (Bound) Heat Challenge (e.g., 55°C) D Stabilized & Soluble C->D Stabilizes

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • BP-3A (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis Buffer (e.g., RIPA buffer)

  • PCR tubes and a thermal cycler

  • Microcentrifuge

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of BP-3A (e.g., 1 µM and 10 µM) or DMSO vehicle for 1-2 hours in the incubator.

  • Harvest and Aliquot:

    • Harvest the cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing inhibitors to a final concentration of ~10⁷ cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 3°C increments). Include a 37°C control.

    • Immediately cool the samples to 4°C.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separate Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Quantification by Western Blot:

    • Normalize the total protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.[13]

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Detect the signal using an ECL substrate.

Data Analysis:

  • Quantify the band intensities for the target protein at each temperature for both DMSO and BP-3A treated samples.

  • Plot the percentage of soluble protein remaining (relative to the 37°C sample) against the temperature.

  • A rightward shift in the melting curve for the BP-3A-treated samples compared to the DMSO control indicates target stabilization and therefore, engagement.

Protocol 3: Kinobeads-Based Target Selectivity Profiling

Objective: To identify the spectrum of kinases that BP-3A binds to in a complex cell lysate and determine their relative affinities.

Rationale: A good chemical probe should be selective for its intended target(s). Kinobeads are a powerful chemical proteomics tool for assessing inhibitor selectivity.[15] They consist of broadly selective, immobilized kinase inhibitors that can bind a large portion of the kinome.[16] In a competition experiment, pre-incubating a cell lysate with a free inhibitor (like BP-3A) will prevent its targets from binding to the beads. The proteins that are "competed off" the beads in a dose-dependent manner are identified as the targets of the probe.[15][17]

G cluster_0 Kinobeads Competition Principle Lysate Cell Lysate (Native Kinases) Probe Free BP-3A Probe Lysate->Probe Incubate BoundComplex Target-Probe Complex Probe->BoundComplex Kinobeads Kinobeads Pulldown Affinity Pulldown Kinobeads->Pulldown BoundComplex->Kinobeads Compete for binding Analysis LC-MS/MS Analysis Pulldown->Analysis Result Dose-dependent decrease in target binding to beads Analysis->Result

Caption: Workflow for competitive binding assay using Kinobeads.

Materials:

  • Cell lysate (e.g., from K562 or HEK293 cells)

  • Kinobeads matrix (commercially available or prepared in-house)

  • BP-3A (10 mM stock in DMSO)

  • Lysis/Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM DTT, protease/phosphatase inhibitors)

  • Wash Buffer (same as Lysis Buffer but with adjusted salt, e.g., 500 mM NaCl)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for tryptic digestion and LC-MS/MS analysis

Procedure:

  • Lysate Preparation: Prepare a native cell lysate by methods such as sonication or Dounce homogenization, followed by ultracentrifugation to clarify. Determine protein concentration.

  • Competition Binding:

    • Aliquot equal amounts of lysate (e.g., 1 mg) for each concentration of BP-3A.

    • Add BP-3A to the lysates at final concentrations ranging from 0.01 µM to 50 µM. Include a DMSO vehicle control.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add a pre-washed slurry of Kinobeads to each lysate sample.

    • Incubate for another 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads extensively with Wash Buffer (at least 3-4 times) to remove non-specific binders.

  • Elution and Sample Prep for MS:

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating.

    • Run the eluate briefly on an SDS-PAGE gel (in-gel digestion) or perform in-solution digestion with trypsin.

    • Prepare peptides for LC-MS/MS analysis (e.g., desalting with C18 tips).

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

Data Analysis:

  • Identify and quantify the proteins in each sample using a label-free quantification (LFQ) approach.

  • For each identified kinase, plot its LFQ intensity against the concentration of BP-3A.

  • Fit the data to a competition binding curve to determine the apparent dissociation constant (Kd) or IC₅₀ for each target that shows a dose-dependent decrease in bead binding.

  • This provides a selectivity profile, highlighting the most potent targets of BP-3A.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No IC₅₀ in in vitro assay Probe is inactive against the target; Assay conditions are suboptimal; Probe has degraded.Verify probe integrity by NMR/LCMS; Test a different kinase; Optimize ATP/substrate concentrations; Include a potent positive control.
No thermal shift in CETSA Probe is not cell-permeable; Target is not expressed; Antibody is not working; Probe does not bind in cells.Confirm target expression by Western blot; Verify antibody specificity; Use a positive control compound known to bind the target; Increase probe concentration or incubation time.
High background in CETSA Incomplete lysis; Insufficient centrifugation speed/time; Non-specific antibody binding.Optimize freeze-thaw cycles; Increase centrifugation to >20,000 x g for 20 min; Optimize antibody concentration and blocking conditions.
No competition in Kinobeads Probe targets are not captured by the Kinobeads matrix; Probe concentration is too low.Check the kinome coverage of your specific Kinobeads; Increase the concentration range of the probe in the competition step.

References

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved February 15, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Available from: [Link]

  • Discngine. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Discngine. Available from: [Link]

  • ResearchGate. (n.d.). Chemical probes for target identification. ResearchGate. Available from: [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available from: [Link]

  • Lellas, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 223-233. Available from: [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. MtoZ Biolabs. Available from: [Link]

  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]

  • Open Targets. (2018, September 11). Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog. Available from: [Link]

  • Bunnage, M. E., et al. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1888, 31-46. Available from: [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Gilbert, D. F., et al. (2013). Practical strategies for small-molecule probe development in chemical biology. Journal of Biological Chemistry, 288(41), 29548-29556. Available from: [Link]

  • BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. BioIVT. Retrieved February 15, 2026, from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Protocol available from: [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. Available from: [Link]

  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Available from: [Link]

  • Médard, G., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(5), 1864-1874. Available from: [Link]

  • Müller, S., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3166-3174. Available from: [Link]

  • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available from: [Link]

  • YouTube. (n.d.). Dot Language Graphviz. YouTube. Retrieved February 15, 2026, from [Link]

  • ReportServer. (n.d.). Graphviz DOT. ReportServer Admin Guide. Retrieved February 15, 2026, from [Link]

  • Graphviz. (2024, September 28). DOT Language. Graphviz. Available from: [Link]

  • The Art of Code. (2021, January 14). Graphviz tutorial [Video]. YouTube. Available from: [Link]

  • Pérez-Arellano, I., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234. Available from: [Link]

  • Grifagni, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115814. Available from: [Link]

  • Bartolomei, M., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(11), 2673. Available from: [Link]

Sources

Method

Application Note: Cell-Based Characterization of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Executive Summary & Molecule Profile[1][2] 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate represents a convergence of two "privileged structures" in medicinal chemistry: the benzylpiperidine moiety (common in local anestheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate represents a convergence of two "privileged structures" in medicinal chemistry: the benzylpiperidine moiety (common in local anesthetics, AChE inhibitors, and sigma receptor ligands) and the


-aminocrotonate  (enamino ester) motif (associated with L-type calcium channel modulation and anticonvulsant activity).

This Application Note provides a rigorous, multi-parametric framework for evaluating the biological activity of this compound. Based on Structure-Activity Relationship (SAR) analysis, this protocol prioritizes Voltage-Gated Ion Channel (VGIC) modulation and Metabolic Stability as the primary interrogation points.

Chemical Profile
PropertyDetail
IUPAC Name 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
Core Scaffold 3-Hydroxypiperidine (N-benzylated)
Functional Head

-Aminocrotonate ester
Predicted Targets Voltage-Gated

Channels (

), L-Type

Channels (

), Acetylcholinesterase (AChE)
Solubility Lipophilic; Require DMSO stock (10-100 mM)
Stability Warning Ester linkage susceptible to plasma esterases; avoid prolonged aqueous storage.

Biological Rationale & Mechanism of Action

To design valid assays, we must understand the causality of the molecule's interaction with cellular machinery.

  • Ion Channel Blockade (Primary Mechanism): The lipophilic benzylpiperidine tail mimics the aromatic anchor of local anesthetics (e.g., Metycaine). It is predicted to penetrate the lipid bilayer and access the intracellular pore of

    
     channels. Simultaneously, the aminocrotonate head may interact with the dihydropyridine binding site on 
    
    
    
    channels.
  • Metabolic Hydrolysis: The ester bond connecting the piperidine ring and the enoate tail is a substrate for carboxylesterases. Activity observed in vivo may be due to the parent compound or the metabolites (1-benzylpiperidin-3-ol).

Mechanistic Pathway Diagram

Mechanism Compound 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Membrane Cell Membrane Diffusion Compound->Membrane Lipophilic Entry Nav Voltage-Gated Na+ Channel (Pore) Membrane->Nav Phasic Block Cav L-Type Ca2+ Channel Membrane->Cav Allosteric Mod. Esterase Intracellular Esterases Membrane->Esterase Hydrolysis Signal Inhibited Depolarization / Ca2+ Influx Nav->Signal Reduced Excitability Cav->Signal Metabolite Metabolite: 1-Benzylpiperidin-3-ol Esterase->Metabolite Degradation Metabolite->Nav Weak Activity?

Figure 1: Predicted pharmacodynamic pathway showing dual-channel modulation and metabolic divergence.

Protocol A: Kinetic Calcium Flux Assay (High-Throughput)

Objective: Quantify the compound's ability to inhibit agonist-induced intracellular calcium (


) transients, acting as a proxy for 

or non-selective cation channel blockade.

Rationale: This assay is superior to manual patch-clamp for initial screening because it captures the population-level response and accounts for the compound's lipophilicity (equilibration time).

Materials
  • Cell Line: HEK293 stably expressing

    
    1.2 or CHO-K1 cells.
    
  • Reagents: Fluo-4 AM or Calcium 6 (Molecular Devices), Probenecid (to inhibit dye efflux).

  • Stimulus: KCl (high potassium depolarization) or Carbachol (if testing GPCR-linked

    
     release).
    
  • Controls: Nifedipine (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Cell Seeding:

    • Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate for 24 hours at 37°C, 5%

      
      . Confluence should reach ~85-90%.
      
  • Dye Loading (Critical Step):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Add Fluo-4 AM (final conc. 4

      
      M).
      
    • Incubate cells for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize dye compartmentalization.

  • Compound Addition (Pre-Incubation):

    • Why: The benzylpiperidine moiety requires time to partition into the membrane.

    • Add the test compound (0.1

      
      M – 100 
      
      
      
      M dose-response) to the wells.
    • Incubate for 20 minutes at RT. Do not wash.

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline recording: 10 seconds.

    • Injection: Inject 50 mM KCl (final concentration) to depolarize membrane and open

      
       channels.
      
    • Read recording: 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Plot Log[Concentration] vs. % Inhibition to determine

      
      .
      

Protocol B: Whole-Cell Patch Clamp (Validation)

Objective: Confirm the mechanism of voltage-gated sodium channel (


) inhibition (Local Anesthetic activity).

Rationale: Calcium flux is indirect. Electrophysiology is the "Gold Standard" to distinguish between tonic block (resting state) and phasic block (use-dependent), a characteristic of benzylpiperidine anesthetics.

Methodology
  • Setup:

    • Rig: Axon MultiClamp 700B.

    • Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Protocol (Voltage Step):

    • Hold membrane potential (

      
      ) at -100 mV.
      
    • Apply a depolarizing pulse to 0 mV for 20 ms (Control pulse).

    • Apply a train of pulses (10 Hz) to assess Use-Dependence .

  • Compound Application:

    • Perfuse 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (10

      
      M) via gravity flow.
      
    • Measure peak current amplitude (

      
      ) reduction.
      
  • Interpretation:

    • If block increases with pulse frequency, the compound is an open-channel blocker (accessing the pore from the inside, typical of benzylpiperidines).

Protocol C: Plasma Stability & Esterase Hydrolysis

Objective: Determine the half-life (


) of the compound in biological media.

Rationale: The 3-aminobut-2-enoate ester is chemically labile. Researchers must verify if the biological effect is due to the parent molecule or the 1-benzylpiperidin-3-ol hydrolysis product.

Workflow Diagram

Stability Prep Prepare 10mM Stock (DMSO) Incubate Incubate in Plasma/Media (37°C) Prep->Incubate Sample Sampling Points: 0, 15, 30, 60, 120 min Incubate->Sample Quench Quench with Ice-Cold Acetonitrile Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Metabolic stability workflow to assess ester hydrolysis rates.

Methodology
  • Incubation: Spike test compound (1

    
    M) into pooled human or rat plasma.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor the parent mass and the transition to the alcohol metabolite.

Expected Results & Troubleshooting

Data Summary Table
AssayReadoutExpected Outcome (Based on SAR)Troubleshooting
Calcium Flux Fluorescence (RFU)Dose-dependent reduction in signal (

).
If precipitation occurs, reduce conc. < 50

M.
Patch Clamp Current (pA)Frequency-dependent block of

or

.
If washout is slow, compound is trapped in lipid bilayer (lipophilic).
Stability % RemainingRapid hydrolysis in rodent plasma; moderate in human.Keep samples on ice; use esterase inhibitors (PMSF) if studying parent only.
Critical "Watch-Outs"
  • pH Sensitivity: The

    
    -aminocrotonate moiety can undergo tautomerization or hydrolysis at acidic pH. Ensure all buffers are buffered to pH 7.4.
    
  • Solubility: Benzylpiperidines are hydrophobic. Ensure final DMSO concentration in cell assays is < 0.5% to avoid solvent artifacts.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[1] Link

  • Brandt, C. A., et al. (2004).[2] Efficient Synthetic Method for

    
    -Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558. Link
    
  • Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine... as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.[3] Link

  • Lohse, A., et al. (2000). Synthesis of 3-Substituted Isofagomine Analogues. Perkin Transactions 1.[4] (Context for 3-amino-piperidine scaffolds). Link

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate as a Potential Kinase Inhibitor

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they are pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they are prime targets for therapeutic intervention. This document provides a comprehensive framework for the initial investigation of a novel small molecule, 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, as a potential kinase inhibitor. We outline a multi-phase experimental strategy, beginning with broad-spectrum screening to identify potential kinase targets, followed by detailed protocols for hit confirmation, potency determination (IC₅₀), and validation of cellular activity. The methodologies described herein are designed to establish a robust preliminary profile of the compound's inhibitory activity and selectivity, providing a foundation for further preclinical development.

Part 1: Introduction and Rationale

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2] Its derivatives have been explored for a range of therapeutic applications, often acting as enzyme inhibitors or receptor modulators.[3][4] The subject of this guide, 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, is a novel compound whose biological activity has not been extensively characterized in public literature. Its structure, featuring a piperidine ring, a benzyl group, and an aminobutenoate moiety, presents a unique chemical architecture with the potential for interaction with the ATP-binding pocket of protein kinases.

This guide provides a logical, phased approach to systematically evaluate this potential. The core objective is to move from a broad, unbiased screen to a specific, validated cellular effect, thereby building a compelling case for the compound's utility as a kinase inhibitor.

Compound Details:

PropertyValueSource
Compound Name 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate-
Molecular Formula C₁₆H₂₂N₂O₂[5]
Molecular Weight 274.36 g/mol [5]
Storage 2-8°C, desiccated[5]

Part 2: Phase 1 - Kinase Panel Screening for Target Identification

2.1. Scientific Rationale

With over 500 kinases in the human kinome, the initial step for a novel compound is to perform a broad kinase panel screen.[6][7] This high-throughput approach provides a global view of the compound's selectivity and identifies potential primary targets ("hits").[6] A highly selective inhibitor will show potent activity against a single or a small subset of kinases, while a non-selective one will inhibit many.[8] We will utilize a luminescence-based ADP detection platform, such as the ADP-Glo™ Kinase Assay, which is a robust, sensitive, and universal method suitable for profiling diverse kinases.[9][10] It measures the production of ADP, a common product of all kinase reactions.[9]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Dispense Dispense Kinase, Substrate, ATP, and Compound Compound->Dispense AssayPlate Assay Plate (e.g., 384-well) KinasePanel Kinase Panel (Recombinant Enzymes) KinasePanel->Dispense Incubate Incubate at RT (e.g., 60 min) Dispense->Incubate AddADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes unused ATP) Incubate->AddADP_Glo Incubate2 Incubate at RT (40 min) AddADP_Glo->Incubate2 AddDetection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->AddDetection Incubate3 Incubate at RT (30 min) AddDetection->Incubate3 Read Read Luminescence (Plate Reader) Incubate3->Read Calculate Calculate % Inhibition vs. Vehicle Control Read->Calculate Identify Identify Hits (e.g., >50% Inhibition) Calculate->Identify

Caption: Inhibition of the MEK1/2 kinase blocks downstream ERK1/2 phosphorylation.

4.3. Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Cell Culture and Treatment:

    • Select a cell line known to have an active MEK-ERK pathway (e.g., A431 or HeLa cells). Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes to robustly activate the MEK-ERK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.

4.4. Expected Results

A successful experiment will show a dose-dependent decrease in the p-ERK signal in cells treated with 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate compared to the EGF-stimulated, vehicle-treated control. The total ERK and housekeeping protein levels should remain unchanged across all lanes.

Part 5: Conclusion and Future Directions

This document outlines a structured, three-phase approach to perform a preliminary investigation of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate as a kinase inhibitor. Successful execution of these protocols will:

  • Identify potential kinase targets from a broad panel.

  • Quantify the compound's potency (IC₅₀) against confirmed hits.

  • Demonstrate on-target activity in a relevant cellular context.

Positive results would warrant further investigation, including comprehensive selectivity profiling, determination of the mechanism of inhibition (e.g., ATP-competitive), pharmacokinetic studies, and in vivo efficacy testing in disease models. T[6]his systematic methodology ensures that resources are directed toward a compound with a well-defined and validated mechanism of action, accelerating its potential journey through the drug discovery pipeline.

References

  • Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro NLK Kinase Assay. eLife. Available at: [Link]

  • Kinase activity-tagged western blotting assay. (2020). PubMed. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Jove. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Available at: [Link]

  • Western blot analysis of intracellular signaling pathways after TKI treatment. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Kinase Profiling & Screening. Reaction Biology. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. Available at: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC. Available at: [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer. Available at: [Link]

  • 1-Benzylpiperidin-3-amine. PubChem. Available at: [Link]

  • Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives... (2024). PMC. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives... (2023). University of Pisa. Available at: [Link]

  • 3-[6-(1-Benzylpiperidin-4-Yl)-3-Oxo-1H-Isoindol-2-Yl]Piperidine-2,6-Dione. Clinicaltrials.eu. Available at: [Link]

  • Benzylpiperidine. Wikipedia. Available at: [Link]

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Method

In Vitro Evaluation of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Cytotoxicity: An Application Note and Protocol

Introduction: Scrutinizing a Novel Piperidine-Enamine Conjugate The confluence of a piperidine scaffold, a cornerstone in medicinal chemistry, with an enamine moiety presents a compelling case for cytotoxic evaluation.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scrutinizing a Novel Piperidine-Enamine Conjugate

The confluence of a piperidine scaffold, a cornerstone in medicinal chemistry, with an enamine moiety presents a compelling case for cytotoxic evaluation.[1] Piperidine derivatives are known to exert biological effects through various mechanisms, including the induction of apoptosis and modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR axis.[1] Similarly, enamine derivatives have demonstrated significant antiproliferative and cytotoxic activities across a spectrum of cancer cell lines, with some exhibiting promising selectivity for malignant cells.[2][3]

This document provides a detailed guide for the comprehensive in vitro cytotoxic evaluation of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, a novel molecule integrating these two pharmacologically relevant moieties. The protocols herein are designed to not only quantify the cytotoxic effect but also to elucidate the underlying mechanisms of cell death. We will employ a multi-parametric approach, assessing cell viability, membrane integrity, and apoptotic markers. This guide is intended for researchers in drug discovery and development, providing a robust framework for the initial toxicological profiling of this and structurally related compounds.

I. Foundational Strategy: A Multi-Assay Approach to Cytotoxicity

A single assay is insufficient to comprehensively define a compound's cytotoxic profile. Therefore, we employ a tripartite strategy to build a holistic understanding of the cellular response to 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate.

  • Metabolic Viability Assessment (MTT Assay): This initial screening assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[4][5][6] A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.

  • Cell Membrane Integrity Assessment (LDH Assay): To differentiate between cytostatic effects and overt cell death, we will measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[7]

  • Apoptosis Characterization (Annexin V/PI Staining): To investigate if the observed cytotoxicity is due to programmed cell death, we will use Annexin V/Propidium Iodide (PI) staining.[1][8][9] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8][9]

This strategic workflow is depicted in the following diagram:

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: High-level experimental workflow for the cytotoxic evaluation of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate.

II. Materials and Reagents

Cell Lines

The selection of cell lines is critical for contextualizing the cytotoxic potential of the test compound. We recommend a panel that includes both a cancer cell line and a non-cancerous control to assess for potential tumor selectivity.

  • Human Colorectal Carcinoma Cell Line (HT-29): A well-characterized adenocarcinoma cell line suitable for initial cancer-focused cytotoxicity screening.

  • Human Dermal Fibroblasts (HDFs): A primary cell line representing non-cancerous tissue to establish a baseline for general cytotoxicity and to calculate a selectivity index.[5]

Reagents and Consumables
  • 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (≥95% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • 96-well and 6-well cell culture plates

  • Sterile microcentrifuge tubes and serological pipettes

III. Experimental Protocols

Protocol 1: Preparation of Test Compound

The accurate preparation of the test compound is fundamental to the reproducibility of the assay.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in DMSO.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Seeding
  • Cell Line Maintenance: Culture HT-29 and HDF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding for Assays:

    • For MTT and LDH Assays (96-well plates): Seed cells at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • For Annexin V/PI Assay (6-well plates): Seed cells at a density of 2 x 10^5 cells/well in 2 mL of medium.

  • Adherence: Incubate the plates for 24 hours to allow for cell attachment.

Protocol 3: MTT Assay for Cell Viability

This protocol is adapted from established methods.[4][5][6][10][11]

  • Compound Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: LDH Assay for Membrane Integrity

This protocol is based on commercially available kits.[12][13]

  • Compound Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the compound-induced LDH release to the maximum and spontaneous release controls.

Protocol 5: Annexin V/PI Assay for Apoptosis

This protocol follows standard procedures for flow cytometry-based apoptosis detection.[1][8][9][14][15]

  • Compound Treatment: Treat cells in 6-well plates with the test compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

IV. Data Presentation and Interpretation

Hypothetical Data Summary

The following tables present a hypothetical dataset for the cytotoxic effects of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate.

Table 1: IC50 Values (µM) from MTT Assay

Cell Line24h48h72h
HT-2975.248.525.1
HDF>10092.368.7

Table 2: LDH Release (% Cytotoxicity) at 48h

Concentration (µM)HT-29 (%)HDF (%)
108.22.1
2522.57.8
50 (IC50)45.315.6
10078.935.4

Table 3: Apoptosis Analysis (Annexin V/PI) in HT-29 cells at 48h (50 µM)

Cell PopulationPercentage (%)
Viable (Annexin V-/PI-)42.1
Early Apoptotic (Annexin V+/PI-)35.8
Late Apoptotic/Necrotic (Annexin V+/PI+)18.5
Necrotic (Annexin V-/PI+)3.6

V. Mechanistic Insights: A Plausible Signaling Pathway

Based on the known activities of piperidine derivatives, a plausible mechanism of action for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[16][[“]][18][19][20] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the initiation of the caspase cascade, ultimately resulting in programmed cell death.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=vee];

}

Figure 2: Hypothesized signaling pathway for the induction of apoptosis by 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate via inhibition of the PI3K/Akt/mTOR pathway.

The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a central event in apoptosis.[2][3][21][22] The hypothetical pathway above illustrates how inhibition of the pro-survival PI3K/Akt/mTOR signaling could relieve the suppression of pro-apoptotic proteins, leading to caspase activation and cell death.

VI. Conclusion

This application note provides a comprehensive and scientifically grounded framework for the in vitro cytotoxic evaluation of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate. By employing a multi-assay approach that assesses cell viability, membrane integrity, and the mode of cell death, researchers can generate a robust and reliable dataset to inform the early stages of drug development. The provided protocols are designed to be self-validating, with integrated controls and clear endpoints. The elucidation of the compound's cytotoxic profile and potential mechanism of action is a critical step in determining its therapeutic potential and guiding future preclinical studies.

VII. References

  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem. Available at: .

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: .

  • Synthesis, Antiproliferative and Cytotoxic Activities, DNA Binding Features and Molecular Docking Study of Novel Enamine Derivatives. PubMed. Available at: .

  • MTT assay protocol. Abcam. Available at: .

  • Role of Caspases in Apoptosis. Creative Diagnostics. Available at: .

  • Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. PubMed. Available at: .

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Available at: .

  • Caspase activation cascades in apoptosis. Biochemical Society Transactions. Available at: [Link].

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC. Available at: .

  • LDH assay kit guide: Principles and applications. Abcam. Available at: .

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Available at: .

  • Apoptosis: Caspase Pathways. R&D Systems. Available at: .

  • Annexin V staining assay protocol for apoptosis. Abcam. Available at: .

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: .

  • Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Available at: [Link].

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: .

  • Interaction between PI3K/AKT and mTOR in apoptosis regulation. Consensus. Available at: .

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available at: .

  • Protocol for Cell Viability Assays. BroadPharm. Available at: .

  • LDH Assay. Cell Biologics Inc. Available at: .

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology. Available at: .

  • Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. PMC. Available at: .

  • Highlight report: Cell type selection for toxicity testing. PMC. Available at: .

  • Role of PI3K/AKT/mTOR in Cancer Signaling. IntechOpen. Available at: [Link].

  • (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. ResearchGate. Available at: .

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note describes a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method is validated according to the principles outlined in the FDA's guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This robust and reliable assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is a synthetic compound featuring a benzylpiperidine core, a structure prevalent in pharmacologically active molecules. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[4][5][6] Accurate quantification of such novel chemical entities in biological matrices is a critical step in preclinical and clinical drug development, providing essential data on absorption, distribution, metabolism, and excretion (ADME).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[4][7] The method's power lies in its ability to couple the physical separation capabilities of HPLC with the mass-based detection of tandem mass spectrometry, allowing for the precise measurement of a target analyte even in a complex biological matrix like plasma.[7]

The choice of experimental parameters in this method is directly dictated by the physicochemical properties of the analyte. The presence of the piperidine nitrogen suggests the molecule is a weak base, making it an ideal candidate for positive mode electrospray ionization (ESI+). The combination of a benzyl group and a polar ester/amine chain gives the molecule an intermediate polarity, suitable for reversed-phase chromatography. The sample preparation strategy, protein precipitation, was selected as a simple, fast, and effective method for removing the majority of proteinaceous interferences from plasma samples prior to injection.[8][9][10]

Analyte Physicochemical Properties
PropertyValueSource / Rationale
Chemical Structure Based on IUPAC Name
Molecular Formula C₁₆H₂₂N₂O₂ChemShuttle[11]
Molecular Weight 274.36 g/mol ChemShuttle[11]
Predicted pKa ~8.5-9.5Estimated based on the piperidine nitrogen, a common weak base.
Predicted LogP ~2.5-3.5Estimated based on the hydrophobic benzyl group and polar functionalities.
Ionization Mode ESI (+)The basic piperidine nitrogen is readily protonated.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (Reference Standard, >98% purity)

  • Internal Standard (IS): 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate-d7 (or a structurally similar, stable isotope-labeled analog)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water

  • Biological Matrix: Blank Human Plasma (K₂EDTA as anticoagulant)

Instrumentation and Conditions

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system Provides the necessary separation efficiency and reproducibility.
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) Offers good retention and peak shape for compounds of intermediate polarity.
Mobile Phase A 0.1% Formic Acid in Water Acidification ensures the analyte is protonated, improving peak shape and ionization efficiency.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) Gradient elution allows for efficient removal of early-eluting salts and late-eluting lipids, focusing the analytical window on the analyte.
Injection Volume 5 µL A small injection volume minimizes potential matrix effects and column overload.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

| Autosampler Temp. | 10 °C | Maintains the stability of prepared samples awaiting injection. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for quantitative bioanalysis, enabling Multiple Reaction Monitoring (MRM).[13]
Ionization Source Electrospray Ionization (ESI) Best suited for polar and ionizable molecules.
Polarity Positive (+) The basic piperidine nitrogen is readily protonated to form [M+H]⁺.
MRM Transitions Analyte: Q1 (275.2) → Q3 (e.g., 158.1, 84.1) IS: Q1 (282.2) → Q3 (e.g., 165.1, 91.1) Transitions are predictive and require experimental optimization. The precursor ion (Q1) is [M+H]⁺. Product ions (Q3) are generated by fragmentation of the benzylpiperidine core.
Ion Source Temp. 500 °C Optimizes desolvation of the ESI plume.
Capillary Voltage 3.5 kV Optimizes the formation of gas-phase ions.

| Gas Flow Rates | Dependent on instrument geometry; requires optimization. | |

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard reference materials into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the primary analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards (CS).

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 acetonitrile/water to achieve a final concentration of 50 ng/mL. This solution will be used for sample preparation.

Preparation of Calibration Standards (CS) and Quality Controls (QC)
  • Spiking: Prepare CS and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This results in a 1:20 dilution of the standard.

  • Concentration Range: A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

Plasma Sample Preparation (Protein Precipitation)

This protocol is a fast and effective method for removing proteins from plasma samples.[8][9]

  • Aliquot: Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 300 µL of the IS working solution (50 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant (~350 µL) to a clean autosampler vial or well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G start Start: Plasma Sample (CS, QC, or Unknown) plasma 1. Aliquot 100 µL Plasma start->plasma process process output Inject into LC-MS/MS add_is 2. Add 300 µL Acetonitrile containing Internal Standard plasma->add_is Protein Precipitation vortex 3. Vortex for 30 seconds add_is->vortex Mixing centrifuge 4. Centrifuge at >12,000 x g for 10 minutes vortex->centrifuge Separation transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer Isolation transfer->output

Caption: Workflow for Protein Precipitation Sample Preparation.

Bioanalytical Method Validation

The method was validated following the core principles of the FDA Guidance for Industry on Bioanalytical Method Validation.[1][3] This ensures the data collected is reliable for regulatory submissions.[1] Validation assesses selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[14]

G center_node Core Validation Parameters (FDA & ICH M10 Guidelines) selectivity Selectivity & Matrix Effect center_node->selectivity cal_curve Calibration Curve center_node->cal_curve acc_prec Accuracy & Precision center_node->acc_prec recovery Recovery center_node->recovery stability Stability center_node->stability param_node param_node sub_node sub_node cal_curve_detail • Linearity (r² > 0.99) • 6-8 non-zero standards • Weighted regression (1/x²) • LLOQ definition cal_curve->cal_curve_detail acc_prec_detail • Intra-day (1 run) • Inter-day (3+ runs) • LLOQ, LQC, MQC, HQC levels acc_prec->acc_prec_detail stability_detail • Freeze-Thaw • Short-Term (Bench-Top) • Long-Term (Storage) • Post-Preparative stability->stability_detail

Caption: Key Pillars of Bioanalytical Method Validation.

Validation Results Summary

Table 3: Calibration Curve and LLOQ

Parameter Result Acceptance Criteria
Calibration Range 1.0 - 1000 ng/mL -
Regression Model Linear, 1/x² weighting -
Correlation (r²) > 0.995 ≥ 0.99

| LLOQ | 1.0 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LQC (3.0) ≤ 8.5% ± 7.0% ≤ 9.2% ± 8.1%
MQC (100) ≤ 6.1% ± 5.5% ≤ 6.8% ± 6.3%
HQC (800) ≤ 5.3% ± 4.2% ≤ 5.9% ± 5.0%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 5: Extraction Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%)
LQC 92.5% 95.8%
HQC 94.1% 97.2%

Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV should be ≤15%.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in human plasma. The use of a simple protein precipitation protocol allows for rapid sample processing, making it suitable for high-throughput environments. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis. This assay is fit-for-purpose and can be confidently deployed to support the development of pharmaceuticals containing this novel chemical entity.

References

  • FDA. (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][1]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][15]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][14]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][2]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][8]

  • Biotage. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link][9]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][10]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][16]

  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link][4]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link][17]

  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine. [Link][18]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link][5]

  • ResearchGate. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link][6]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][7]

  • PubMed Central (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link][19]

  • MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link][13]

  • Springer Link. (2012). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. [Link][12]

Sources

Method

Application Note: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in 3D-Fragment Based Drug Design

Executive Summary: Escaping "Flatland" In the evolution of Fragment-Based Drug Design (FBDD), the industry is shifting from planar, sp²-rich heteroaromatics to three-dimensional (3D), sp³-rich scaffolds. This shift aims...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In the evolution of Fragment-Based Drug Design (FBDD), the industry is shifting from planar, sp²-rich heteroaromatics to three-dimensional (3D), sp³-rich scaffolds. This shift aims to capture novel chemical space and improve physicochemical properties (solubility, logP) early in the discovery pipeline.

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (Compound 1 ) represents a premier "3D-Fragment" building block. It combines a privileged pharmacophore (the benzylpiperidine core) with a versatile reactive handle (the


-enamino ester).

Key Advantages:

  • 3D Topology: The chiral center at the piperidine C3 position provides a defined vector for exploring non-planar binding pockets.

  • Synthetic Versatility: The

    
    -aminocrotonate moiety serves as a "chemical warhead" for rapid library expansion via Multicomponent Reactions (MCRs), specifically the Hantzsch and Biginelli syntheses.
    
  • Fragment Compliance: With a molecular weight of ~274 Da, it fits strictly within the "Rule of Three" for fragment screening.

Chemical Profile & Handling

Before initiating screening or synthesis, the physicochemical integrity of the fragment must be established.

Physicochemical Properties
PropertyValueRelevance to FBDD
Formula

--
MW 274.36 g/mol Ideal Fragment (<300 Da)
cLogP ~2.4Good membrane permeability
H-Bond Donors 2 (Enamine

)
Directional binding interactions
H-Bond Acceptors 3 (Ester CO, Piperidine N)Interaction with backbone amides
Rotatable Bonds 5Entropic penalty is manageable
Stability & Storage Protocol

The


-enamino ester moiety exists in equilibrium with its imine tautomer, though the enamine form is stabilized by intramolecular Hydrogen bonding (N-H···O=C). However, it is susceptible to hydrolysis under acidic conditions.
  • Storage: Store solid at -20°C under Argon/Nitrogen.

  • Solubilization:

    • Preferred Solvent:

      
      -DMSO (for NMR) or anhydrous DMSO (for screening).
      
    • Concentration: Prepare 100 mM master stocks.

    • Stability Window: Use DMSO stocks within 24 hours of thawing. Avoid aqueous dilution until immediately prior to assay.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)[1]

This protocol details the direct screening of Compound 1 against a target protein (e.g., a GPCR or enzyme) to validate binding affinity (


) and residence time.
Experimental Design
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the ligand samples to prevent "bulk effect" jumps.

Step-by-Step Workflow
  • Immobilization:

    • Immobilize the Target Protein to ~2000-3000 RU (Response Units) using standard Amine Coupling (EDC/NHS).

    • Control: Immobilize a reference protein (e.g., BSA) or deactivate a flow cell as a reference surface.

  • Sample Preparation:

    • Dilute the 100 mM DMSO stock of Compound 1 into Running Buffer to generate a concentration series: 0, 10, 30, 100, 300, 1000

      
      M.
      
    • Ensure final DMSO is constant at 2%.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Contact Time: 60 seconds (fast on/off rates typical for fragments).

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30

      
      L/min.
      
  • Data Analysis:

    • Double-reference the data (subtract Reference Flow Cell and Buffer Blanks).

    • Fit to a 1:1 Steady State Affinity model .

    • Success Criteria: Square-wave binding isotherm with

      
       proportional to MW.
      

Protocol B: The "Grow" Strategy (Library Synthesis)

Once Compound 1 is identified as a hit (or to generate a focused library), the


-aminocrotonate tail is utilized in a Hantzsch Dihydropyridine Synthesis . This converts the fragment into a "Lead-like" molecule with increased affinity.
Reaction Mechanism

The


-aminocrotonate (Compound 1) acts as the enamine component. It reacts with an aldehyde (R-CHO) and a 1,3-dicarbonyl (or another equivalent of aminocrotonate) to form a 1,4-dihydropyridine ring.
Synthetic Protocol (Microwave Assisted)

Reagents:

  • Fragment: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (1.0 equiv)

  • Diversity Reagent 1: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Diversity Reagent 2: Ethyl acetoacetate (or cyclic 1,3-dione) (1.0 equiv)

  • Solvent: Ethanol or Acetonitrile.

Steps:

  • Setup: In a 10 mL microwave vial, combine Fragment (0.5 mmol), Aryl Aldehyde (0.5 mmol), and Ethyl acetoacetate (0.5 mmol) in 3 mL Ethanol.

  • Catalyst: Add 10 mol% Ytterbium triflate (

    
    ) or minimal Acetic Acid.
    
  • Reaction: Seal and heat in a microwave reactor at 120°C for 20 minutes .

  • Workup:

    • Cool to Room Temp.[1]

    • Concentrate in vacuo.

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm structure via LC-MS and 1H-NMR. Look for the distinct singlet of the dihydropyridine C4-H (~4.5-5.0 ppm).

Visualizing the Workflow

The following diagram illustrates the dual utility of Compound 1: as a direct screening probe and as a scaffold for diversity-oriented synthesis.

FBDD_Workflow cluster_Screening Path A: Direct Screening cluster_Synthesis Path B: Library Expansion (The 'Grow' Strategy) Compound1 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (The Fragment) SPR SPR / NMR Screening (Target Engagement) Compound1->SPR Dissolve in DMSO Hantzsch Hantzsch Reaction (+ Aldehyde + 1,3-Dicarbonyl) Compound1->Hantzsch Microwave Synthesis HitVal Validated Hit (Kd: 10-500 uM) SPR->HitVal Kd Determination HitVal->Hantzsch SAR Expansion DHP_Lib 1,4-Dihydropyridine Library (MW: 400-500 Da) Hantzsch->DHP_Lib Cyclization

Figure 1: Strategic workflow for utilizing 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in FBDD campaigns.

References

  • 3D Fragments in Drug Design

    • Downes, T. D., et al. (2020). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Chemistry – A European Journal.
  • Enamino Esters in Heterocyclic Synthesis

    • Wang, X., et al. (2012).[2] Methyl 3-aminobut-2-enoate.[2] Acta Crystallographica Section E.

  • Fragment Screening Methodologies

    • Erlanson, D. A., et al. (2016).[3] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery.

  • Hantzsch Reaction for Library Generation

    • Wan, J. P., & Liu, Y. (2012). Recent advances in the synthesis of dihydropyridines. RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate in assays

Compound Analysis & Physicochemical Challenges Before troubleshooting, it is critical to understand why this molecule behaves poorly in aqueous media. 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is a hybrid structure pres...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Analysis & Physicochemical Challenges

Before troubleshooting, it is critical to understand why this molecule behaves poorly in aqueous media. 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is a hybrid structure presenting three distinct challenges:

Structural MoietyPhysicochemical ImpactAssay Risk
Benzyl Group High Lipophilicity (LogP increase)Drives aqueous insolubility and aggregation.[1]
Piperidine Nitrogen Basic Center (pKa ~8.5–9.[1]5)Soluble at low pH, but neutral/insoluble at physiological pH (7.4).
3-aminobut-2-enoate Conjugated Enamino EsterStability Risk: Susceptible to hydrolysis in acidic conditions; potential substrate for esterases in cell-based assays.[1]

The Core Conflict: The piperidine ring suggests acidifying the solution would improve solubility (by protonating the nitrogen). However, the enamino ester moiety is acid-sensitive and may hydrolyze into a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto ester and ammonia/amine under acidic stress. Therefore, pH adjustment is a dangerous strategy  for this specific compound.[1] We must rely on co-solvents and formulation.[1]

Troubleshooting Guide: Step-by-Step Optimization

Module A: Stock Solution Preparation

Issue: Compound does not dissolve completely in DMSO or precipitates upon freeze-thaw.

Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol if possible, as it evaporates during dispensing, altering concentrations.

  • Concentration Limit: Target a stock concentration of 10 mM . Do not attempt 50 mM or 100 mM stocks without prior verification, as the benzyl stacking interactions often cause "gelling" at high concentrations.

  • Dissolution Technique:

    • Vortex for 30 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.[1]

Critical Warning: Do not store DMSO stocks of this compound for >1 month. The enamino ester can slowly degrade if the DMSO absorbs atmospheric water (hygroscopic). Store at -20°C in aliquots to avoid freeze-thaw cycles.

Module B: Preventing "Crash-Out" in Assay Media

Issue: Compound precipitates immediately when added to the aqueous assay buffer (PBS, TRIS, or Media).[1]

Root Cause: "Dispensing Shock."[1] Adding 100% DMSO stock directly to water creates a local region of supersaturation.[1] The hydrophobic benzyl groups aggregate faster than they can disperse.

The Solution: Intermediate Dilution (The 3-Step Shift) Do not jump from 100% DMSO to 1% DMSO.[1] Use an intermediate step.

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a "Transition Buffer" containing 50% DMSO / 50% Buffer .

    • Result: 1 mM compound in 50% DMSO.[1] This is usually stable.[1]

  • Step 3 (Final Assay): Dilute the Intermediate 1:50 into the final assay buffer.

    • Result: 20 µM compound in 1% DMSO.

Module C: Advanced Formulation for Stubborn Assays

If the intermediate dilution fails, you must modify the assay buffer itself.

AdditiveRecommended Conc.Mechanism of Action
Pluronic F-127 0.01% – 0.05%Non-ionic surfactant.[1] Encapsulates lipophilic benzyl groups, preventing aggregation.
BSA (Bovine Serum Albumin) 0.1%Acts as a carrier protein.[1] Note: Can reduce free compound concentration (check ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).

-Cyclodextrin
0.5% – 1.0%Forms inclusion complexes with the benzyl ring. Highly recommended for this specific scaffold.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for optimizing the solubility of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate.

SolubilityWorkflow Start Solid Compound (1-Benzylpiperidin-3-yl...) DMSO_Stock Prepare 10mM Stock (Anhydrous DMSO) Start->DMSO_Stock Visual_Check Visual Inspection: Clear? DMSO_Stock->Visual_Check Sonicate Sonicate 37°C / 10 min Visual_Check->Sonicate Cloudy Dilution_Method Choose Dilution Strategy Visual_Check->Dilution_Method Clear Sonicate->Visual_Check Direct_Add Direct Addition (High Risk of Precip) Dilution_Method->Direct_Add Inter_Step Intermediate Step (50% DMSO Buffer) Dilution_Method->Inter_Step Assay_Buffer Final Assay Buffer (pH 7.4) Direct_Add->Assay_Buffer Inter_Step->Assay_Buffer Check_Precip Measure Abs @ 600nm (Turbidity Check) Assay_Buffer->Check_Precip Success Proceed to Assay Check_Precip->Success OD600 < 0.005 Fail_Precip Precipitation Detected Check_Precip->Fail_Precip OD600 > 0.005 Add_Cyclo Add 0.5% Beta-Cyclodextrin Fail_Precip->Add_Cyclo Add_Surf Add 0.01% Pluronic F-127 Fail_Precip->Add_Surf Add_Cyclo->Assay_Buffer Add_Surf->Assay_Buffer

Figure 1: Decision tree for solubilizing lipophilic piperidine esters. Green paths indicate the recommended "Intermediate Dilution" workflow.

Frequently Asked Questions (FAQ)

Q1: Can I acidify the buffer to pH 5.0 to protonate the piperidine and improve solubility? A: Strongly Discouraged. While the piperidine nitrogen would protonate and improve solubility, the 3-aminobut-2-enoate moiety is an enamine derivative.[1] Enamines are acid-labile and can hydrolyze into the corresponding ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto ester and amine [1]. Keep the pH near neutral (7.0–7.4) and rely on co-solvents or cyclodextrins instead.[1]

Q2: I see a loss of potency in my cell-based assay compared to biochemical assays. Is this a solubility issue? A: It could be, but check for Esterase Activity first. This compound contains an ester linkage.[1][2][3] Intracellular esterases (or those in serum-containing media) may cleave the molecule, separating the benzylpiperidine from the enamine warhead.

  • Validation: Run a stability test by incubating the compound in media (without cells) for 2 hours and analyzing via LC-MS. If the parent peak disappears, use heat-inactivated serum or esterase inhibitors.

Q3: How do I confirm if the compound has precipitated if I can't see it with the naked eye? A: Visual inspection is insufficient for nanomolar/micromolar assays.[1] Use Nephelometry or measure absorbance at 600-650 nm (where the compound should not absorb).[1] An increase in baseline absorbance indicates light scattering from micro-precipitates [2].[1]

Q4: Is DMSO toxic to my cells at the concentrations required for this compound? A: Most mammalian cells tolerate up to 0.5% - 1.0% DMSO for short durations (<24h).[1] However, primary neurons or stem cells may be sensitive above 0.1%. If you need >0.5% DMSO to keep this compound soluble, switch to a Cyclodextrin (HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-CD)  formulation, which is generally non-toxic up to higher concentrations [3].

References

  • Enamine Stability: Mechanism of Enamine Hydrolysis.[1] IUPAC Compendium of Chemical Terminology.[1] (General organic chemistry principle regarding acid-sensitivity of enamines).

  • Solubility Detection: Di, L., & Kerns, E. (2016).[4] Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility" Chapter.[1][5][6][7]

  • Cyclodextrin Usage: Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Analogs

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate and its analogs. This document is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate and its analogs. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these versatile β-enaminone compounds. Our goal is to provide practical, field-tested insights and troubleshooting strategies to overcome common experimental hurdles, ensuring the efficiency and reproducibility of your synthetic workflows.

The synthesis of β-enaminones, while conceptually straightforward—typically involving the condensation of a β-dicarbonyl compound with a primary or secondary amine—is nuanced.[1][2] Reaction outcomes are highly sensitive to subtle variations in reaction parameters. This guide addresses the most frequently encountered challenges in a direct question-and-answer format, explaining the causality behind each experimental choice to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions & Troubleshooting Guide
Section 1: Reaction Setup and General Optimization

Question 1: I am starting my synthesis. What are the recommended initial reaction conditions for coupling a substituted 1-benzyl-3-aminopiperidine with an acetoacetate ester?

Answer: For the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines, establishing a robust set of starting conditions is critical. The reaction is fundamentally a condensation that eliminates water, and therefore, reaction parameters should be chosen to favor the forward reaction.[3]

Expert Insight: The primary challenge is managing the equilibrium of the reaction. The formation of the enaminone is reversible, and the presence of water can lead to hydrolysis of the product back to the starting materials. Therefore, the choice of solvent and the potential use of a catalyst are the most critical initial parameters to control.

A variety of conditions have proven successful, ranging from catalyst-free high-temperature reactions to milder, catalyzed approaches.[4] For initial screening, we recommend starting with a solvent that allows for azeotropic removal of water, such as toluene, and evaluating both catalyzed and uncatalyzed pathways.

Table 1: Recommended Starting Conditions for Synthesis Screening

ParameterCondition 1: Thermal (Uncatalyzed)Condition 2: Catalyzed (Acid)Condition 3: Solvent-Free
Solvent TolueneToluene or EthanolNone
Amine:Ester Ratio 1 : 1.11 : 1.11 : 1.1
Catalyst Nonep-Toluenesulfonic acid (p-TSA) (5 mol%)None
Temperature Reflux (approx. 111°C)Reflux100-120°C
Water Removal Dean-Stark trapMolecular sieves or Dean-StarkVigorous stirring under vacuum/N₂ flow
Typical Time 4-12 hours2-6 hours1-4 hours

Experimental Protocol (Condition 1):

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the 1-benzylpiperidin-3-yl amine analog (1.0 eq), the corresponding acetoacetate ester (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature before proceeding with workup.

Question 2: My reaction is sluggish and shows low conversion even after extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer: Sluggish reactions are a common issue, typically pointing to one of three areas: insufficient activation energy, equilibrium not being driven to the product side, or catalyst inefficiency.

Causality Explained: The condensation reaction proceeds via a hemiaminal intermediate, the dehydration of which is often the rate-limiting step.[5] This dehydration step is acid-catalyzed. Even in uncatalyzed reactions, trace acidic impurities can facilitate the reaction, but a dedicated catalyst often provides significant rate enhancement.[5] Furthermore, if water is not effectively removed, the reverse reaction (hydrolysis) will slow the net conversion to the product.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low conversion rates.

Actionable Steps:

  • Increase Temperature: If the reaction is being run at a moderate temperature, increasing it to the reflux temperature of the solvent can significantly improve the rate.

  • Introduce a Catalyst: If running uncatalyzed, add a catalytic amount (1-5 mol%) of an acid catalyst. p-Toluenesulfonic acid (p-TSA) is a robust first choice. For sensitive substrates, milder acids like acetic acid can be used.[6] In some systems, Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) have been shown to be highly effective, even under solvent-free conditions.[7]

  • Ensure Anhydrous Conditions: Verify that all reagents and the solvent are dry. If not already in use, employ a Dean-Stark trap for azeotropic water removal or add activated 4Å molecular sieves to the reaction mixture.

  • Increase Reagent Concentration: In some cases, running the reaction at a higher concentration can increase the rate. Solvent-free conditions represent the ultimate high-concentration system and often lead to rapid reactions.[4]

Section 2: Side Products and Purification

Question 3: My crude NMR spectrum is complex, suggesting the formation of side products. What are the most common impurities and how can I avoid them?

Answer: Side product formation in enaminone synthesis typically arises from the reactivity of the starting materials with themselves or the product. The primary culprits are often the self-condensation of the β-ketoester and the formation of bis-enamine adducts.

Mechanistic Insight: β-ketoesters like ethyl acetoacetate can undergo self-condensation (a form of Claisen condensation) under basic conditions or at high temperatures. Additionally, if the reaction conditions are not carefully controlled, a second molecule of the ketoester can react with the initially formed enaminone product, leading to more complex structures.

Common Side Products:

  • Dehydroacetic Acid: Formed from the dimerization of ethyl acetoacetate, especially at high temperatures.

  • Michael Adducts: The enaminone product can act as a nucleophile and react with another molecule of the starting ketoester.

  • Impure Starting Materials: The purity of the 1-benzylpiperidin-3-yl amine analog is crucial. Impurities from its synthesis can carry through and complicate the reaction mixture.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the β-ketoester. This ensures the complete consumption of the more valuable amine starting material and can suppress some side reactions.

  • Temperature Management: Avoid excessive heating. While higher temperatures increase the rate, they can also promote side reactions. Find the minimum temperature required for a reasonable reaction time.

  • Purify Starting Materials: Ensure the amine and ketoester are of high purity before starting the reaction. Distill liquid reagents if necessary.

  • Optimize Catalyst Loading: Excessive acid catalyst can sometimes lead to degradation or side reactions. Use the lowest effective catalyst loading.

Question 4: I am having difficulty purifying my product. It streaks on the silica gel column, and I am getting low recovery. What purification strategies do you recommend?

Answer: Purification of β-enaminones can be challenging due to their polarity and potential for isomerism and tautomerism on silica gel.[8] The nitrogen atom can interact strongly with the acidic silica surface, leading to streaking and poor separation.

Expert Recommendations:

  • Deactivate Silica Gel: Before running a column, consider pre-treating the silica gel. This can be done by flushing the packed column with your eluent system containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, reducing tailing.

  • Alternative Chromatography: If silica gel proves problematic, consider using neutral alumina for column chromatography.

  • Crystallization: β-enaminones are often crystalline solids. Attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or isopropanol). This is often the most effective way to obtain highly pure material.

  • Aqueous Workup Caution: During the aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic before extracting your product. An acidic wash can protonate the enamine nitrogen, making it highly water-soluble and leading to loss of product in the aqueous layer.[9]

General Purification Workflow:

Caption: Recommended workflow for product workup and purification.

Section 3: Product Characterization

Question 5: How can I confirm the structure and isomeric form of my final product? The NMR seems to show multiple species.

Answer: This is an excellent and critical question. β-enaminones possess a conjugated N-C=C-C=O system, which gives rise to interesting and sometimes complex structural features, primarily E/Z isomerism around the C=C bond and keto-enol tautomerism.[8]

Spectroscopic Analysis:

  • ¹H NMR: This is the most powerful tool for characterization. For 3-aminobut-2-enoate structures, you will typically observe the Z-isomer, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.[10]

    • Key Signals:

      • N-H Proton: A broad singlet far downfield, often between δ 8-13 ppm, is characteristic of the hydrogen-bonded Z-isomer.[10]

      • Vinylic Proton (=CH): A singlet typically between δ 4.5-5.5 ppm.

      • Methyl Group (-CH₃): A singlet around δ 1.8-2.2 ppm.

  • Isomerism: While the Z-isomer is usually dominant, the presence of the E-isomer or the keto-imine tautomer can occur, influenced by solvent and temperature.[8] The presence of minor sets of peaks corresponding to these other forms can sometimes be observed. Variable temperature (VT) NMR studies can help clarify these dynamic equilibria.

  • FTIR Spectroscopy: Look for a strong C=O stretch (typically around 1640-1660 cm⁻¹) and a C=C stretch (around 1560-1580 cm⁻¹). The N-H stretch will appear as a broad band around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product, providing essential validation of a successful synthesis.

If you observe significant amounts of a second isomer, it may be necessary to adjust purification methods or reaction conditions to favor the formation of the desired isomer. However, in most reported cases for analogous structures, the Z-isomer is overwhelmingly the thermodynamic product.[10]

References
  • Hantzsch pyridine synthesis - Grokipedia. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022, August 16).
  • Optimization of reaction conditions of enamine synthesis. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Preparation of pyridine via Hantzsch approaches. (a) Classical method,... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research. (2004, May 13). Retrieved February 15, 2026, from [Link]

  • The Synthesis of Acyclic Beta Enaminones Based on Benzidine - Der Pharma Chemica. (2026, February 9). Retrieved February 15, 2026, from [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. (2024, September 30). Retrieved February 15, 2026, from [Link]

  • Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst - Sciforum. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enaminone synthesis by amination - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2). Retrieved February 15, 2026, from [Link]

  • General method for the synthesis of enaminones via photocatalysis - PMC. (2025, July 29). Retrieved February 15, 2026, from [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). Retrieved February 15, 2026, from [Link]

  • Enamines - Master Organic Chemistry. (2025, April 16). Retrieved February 15, 2026, from [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent progress in the chemistry of β-aminoketones - RSC Publishing. (2022, August 31). Retrieved February 15, 2026, from [Link]

  • Pilot Reactions for Formation of β-Enamino Derivatives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - MDPI. (2012, March 6). Retrieved February 15, 2026, from [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications. (2012, July 20). Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-cyanoethyl 3-aminobut-2-enoate - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Yadav, J. S., et al. (2000). Sc(OTf)3: A Novel and Efficient Catalyst for the Synthesis of β-Enaminones. Synthesis, 2000(10), 1532-1534.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Executive Summary: The Stability Paradox You are working with 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate , a molecule that presents a classic "double-edged" stability challenge common in early-stage drug development. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

You are working with 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate , a molecule that presents a classic "double-edged" stability challenge common in early-stage drug development.

Structurally, this compound features a


-aminocrotonate (enamine ester)  motif linked to a benzylpiperidine  core. This creates two distinct vectors for degradation:
  • Chemical Hydrolysis (Acid-Labile): The enamine moiety (

    
    ) is electronically stabilized by the ester carbonyl (vinylogous amide), but it remains susceptible to protonation at the 
    
    
    
    -carbon in acidic environments, leading to rapid hydrolysis into acetoacetate and the piperidine alcohol.
  • Enzymatic Hydrolysis (Esterase-Labile): The ester linkage is a prime substrate for plasma carboxylesterases, particularly in rodent models, which often leads to "false negatives" in efficacy studies due to rapid clearance.

This guide provides the protocols to stabilize this specific scaffold for in vivo administration.

Module 1: Formulation & Vehicle Selection

Q: My stock solution turns yellow and precipitates upon dilution in saline. What is happening?

A: You are likely triggering acid-catalyzed enamine hydrolysis. Standard physiological saline (0.9% NaCl) often has a slightly acidic pH (5.5–6.0) due to dissolved CO


. Upon dilution, the 

-carbon of the enamine protonates, forming an unstable iminium ion that hydrolyzes. The yellow color typically indicates the formation of degradation products (aldehydes/ketones) or polymerization.

The Fix: The "Buffered Cosolvent" System Do not use unbuffered saline. You must maintain a pH


 7.4 to keep the enamine in its neutral, conjugated form.

Recommended Vehicle Protocol:

  • Stock: Dissolve compound in DMSO (anhydrous). Avoid protic solvents like ethanol for long-term stock storage to prevent transesterification.

  • Complexation (Critical): Use 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in Phosphate Buffered Saline (PBS, pH 7.4).
    • Why? The cyclodextrin cavity encapsulates the hydrophobic benzylpiperidine and ester/enamine core, shielding the ester bond from bulk water and steric attack.

  • Preparation:

    • Add DMSO stock (max 5% final vol) slowly to the HP-

      
      -CD/PBS solution with vortexing.
      
    • Verify pH: Ensure final pH is 7.4–8.0. If < 7.0, adjust immediately with 0.1N NaOH.

Module 2: In Vivo Metabolic Stability (Plasma)

Q: We see a half-life (


) of < 5 minutes in rat plasma, but the compound is stable in human plasma. Is this an error? 

A: No, this is the "Rodent Esterase Trap." Rodents (rats/mice) possess significantly higher levels of plasma carboxylesterases compared to humans. Your compound’s ester linkage is being cleaved before it reaches the target tissue. This is a species-specific artifact, not necessarily a failure of the drug candidate for human use.

The Fix: Esterase Inhibition & Encapsulation

Strategy A: Pharmacological Inhibition (Validation Only) To confirm efficacy is lost due to hydrolysis, run a proof-of-concept study pre-treating the animals with an esterase inhibitor.

  • Agent: BNPP (Bis-p-nitrophenyl phosphate).

  • Dose: 5–10 mg/kg (IP), 30 mins prior to dosing your compound.

  • Note: BNPP is toxic; use only for acute validation, not chronic studies.

Strategy B: Steric Shielding (The Viable Route) For the actual study, you must hide the ester bond. Standard liposomes are often insufficient because the drug leaks.

  • Protocol: Use PEGylated Liposomes (Stealth Liposomes) .

    • The PEG layer provides a hydration shell that sterically hinders esterase enzymes from accessing the labile bond.

    • Alternative: If liposomes are too complex, revert to the HP-

      
      -CD  formulation (Module 1), as the inclusion complex significantly slows esterase kinetics (
      
      
      
      increases).
Module 3: Analytical Troubleshooting (LC-MS)

Q: Our calibration curves are non-linear, and we see "ghost peaks" in the chromatogram.

A: The compound is degrading on the column. Standard LC-MS mobile phases use 0.1% Formic Acid (pH ~2.7). As established in Module 1, this acidity destroys your enamine during the run.

The Fix: Basic Mobile Phase Chromatography Switch to a high-pH compatible column (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5–9.0).

  • Mobile Phase B: Acetonitrile.

  • Temperature: Cool the autosampler to 4°C.

  • Impact: This maintains the enamine in its stable, deprotonated state during separation.

Visualizing the Instability & Solution

The following diagram maps the degradation pathways and the specific intervention points for your experiments.

StabilityPathways Compound 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Acid Acidic pH (< 6.0) (Saline/Stomach/HPLC) Compound->Acid Protonation (beta-C) Esterase Plasma Esterases (High in Rodents) Compound->Esterase Enzymatic Cleavage Iminium Unstable Iminium Intermediate Acid->Iminium Hydrolysis Hydrolysis Products (Inactive) Esterase->Hydrolysis Iminium->Hydrolysis Rapid Cyclodextrin Solution: HP-beta-CD (Shields Ester) Cyclodextrin->Compound Encapsulates Cyclodextrin->Esterase Inhibits Access BasicHPLC Solution: Basic Mobile Phase (NH4HCO3) BasicHPLC->Acid Neutralizes PegLiposome Solution: PEG-Liposomes (Steric Barrier) PegLiposome->Esterase Blocks

Caption: Figure 1. Degradation pathways of the enamine-ester scaffold and targeted stabilization strategies for formulation and analysis.

Summary of Key Data
ParameterConditionStability OutcomeRecommendation
Vehicle pH Acidic (< 6.0)Unstable (Enamine hydrolysis)Buffer to pH 7.4–8.0 (PBS/Bicarb)
Plasma Rat/MouseUnstable (

min)
Use Esterase Inhibitors or Stealth Liposomes
Plasma HumanModerate Species difference validation required
LC-MS Formic AcidArtifacts (On-column decay)Use Ammonium Bicarbonate (pH 8.5)
Solubility SalinePrecipitates Use 20% HP-

-CD
References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-

    
    -CD as the gold standard for stabilizing labile esters). 
    
  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences. (Details the species differences in carboxylesterase activity between rats and humans).

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. (Discusses the instability of specific ester linkages in plasma).

  • Enamine Ltd. (General Reference). Stability of Enamine Building Blocks. (General chemical principles regarding enamine hydrolysis in acidic media).

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Ticket System Status: [ONLINE] Current Operator: Senior Process Chemist (Level 3 Support) Subject: Scale-Up Strategies, Troubleshooting, and Safety Protocols for Intermediate B-3-ABE. System Overview & Synthetic Pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Operator: Senior Process Chemist (Level 3 Support) Subject: Scale-Up Strategies, Troubleshooting, and Safety Protocols for Intermediate B-3-ABE.

System Overview & Synthetic Pathway

Welcome to the Process Chemistry Support Center. You are likely synthesizing 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate as a key intermediate for dihydropyridine calcium channel blockers (e.g., Benidipine analogs).

This synthesis involves two critical stages:

  • Acetoacetylation: Esterification of 1-benzylpiperidin-3-ol.

  • Enamine Formation: Condensation with ammonia to form the

    
    -aminocrotonate.
    

Below is the master workflow for the scale-up process.

SynthesisWorkflow Start 1-Benzylpiperidin-3-ol (Starting Material) Inter Intermediate: 1-Benzylpiperidin-3-yl 3-oxobutanoate Start->Inter Step 1: Transesterification (Cat: DMAP/Ti(OiPr)4) Temp: 90-110°C Reagent1 Ethyl Acetoacetate (or Diketene) Reagent1->Inter Product Target Product: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Inter->Product Step 2: Amination (Azeotropic Reflux) Solvent: Toluene/Benzene Byproduct Byproduct: Water/Ethanol Inter->Byproduct Elimination Reagent2 Ammonia Source (NH4OAc / NH3 gas) Reagent2->Product

Figure 1: Two-stage synthetic pathway for the target


-aminocrotonate ester.

Troubleshooting & Optimization (Q&A)

Module A: The Acetoacetylation Step

Context: You are converting the hindered alcohol (1-benzylpiperidin-3-ol) to the acetoacetate ester.

Q1: We are using Ethyl Acetoacetate (EAA) for transesterification, but conversion stalls at 60-70%. Adding more catalyst doesn't help. What is wrong?

Diagnosis: This is a classic equilibrium limitation . The reaction produces ethanol as a byproduct. If ethanol is not actively removed, the reaction will reach equilibrium and stop, regardless of catalyst load.

Corrective Action:

  • Switch to Continuous Distillation: You must strip ethanol continuously. On a scale-up (>1 kg), use a fractionating column to selectively remove ethanol (bp 78°C) while retaining the EAA (bp 180°C) and the alcohol.

  • Temperature Control: Maintain the reaction mass at 95–105°C. If the temperature drops, ethanol removal slows down.

  • Catalyst Selection:

    • Small Scale: DMAP (0.1 eq) in toluene is sufficient.

    • Large Scale: Titanium tetraisopropoxide (

      
      ) is often superior for hindered alcohols but requires anhydrous conditions.
      
  • Vacuum Assist: Toward the end of the reaction, apply mild vacuum (200–400 mbar) to strip the final traces of ethanol.

Q2: We are considering using Diketene instead of EAA to improve yield. Is this recommended for a pilot plant?

Advisory: While Diketene gives quantitative yields (exothermic addition, no byproduct), it poses severe Process Safety risks.

  • Hazard: Diketene is highly flammable, toxic, and can polymerize violently if acid/base contaminated.

  • Recommendation: Only use Diketene if you have a dedicated loop reactor or flow chemistry setup with excellent heat exchange. For batch reactors >50L, the EAA transesterification route is significantly safer despite the lower atom economy.

Module B: The Amination Step (Enamine Formation)

Context: Reacting the acetoacetate intermediate with ammonia.

Q3: The product looks pure by TLC, but after workup, NMR shows a mix of the enamine and the starting keto-ester. Is the reaction reversing?

Diagnosis: Yes.


-aminocrotonates are hydrolytically unstable  enamines. They exist in equilibrium with the keto-ester and ammonia.


If you introduce water during the workup or use acidic washes, you will hydrolyze the product back to the starting material.

Protocol for Stability:

  • Water Removal: During the reaction, use a Dean-Stark trap (toluene reflux) or molecular sieves to drive the equilibrium to the right.

  • Workup pH: NEVER wash with strong acid. If you must neutralize a catalyst, use a buffered solution (e.g., saturated

    
     or dilute acetic acid) and keep the pH > 7.
    
  • Drying: Dry the organic layer thoroughly over

    
     before concentration. Traces of water during rotary evaporation (heating) will cause reversion.
    

Q4: The product is an oil that refuses to crystallize. How do we isolate it for the next step?

Strategy: The free base of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate is often a viscous oil or low-melting solid.

  • Telescoping: If the next step is the Hantzsch Dihydropyridine synthesis, do not isolate . Swap the solvent to the one required for the next step (e.g., isopropanol or ethanol) and use the solution directly.

  • Salt Formation: If isolation is mandatory for storage, convert it to a salt. The Hydrochloride (HCl) or Maleate salts are typically crystalline.

    • Procedure: Dissolve the oil in anhydrous Ethanol/EtOAc. Add 1.0 eq of HCl in dioxane/ether at 0°C. Filter the precipitate.

Scale-Up Data & Specifications

Use the following parameters to validate your process before moving to the pilot plant.

ParameterSpecificationCritical Control Point (CCP)
Moisture Content (Step 1) < 0.1%Water kills Titanate catalysts; dry raw materials.
Reaction Temp (Step 1) 100°C - 110°C< 90°C results in slow ethanol removal.
Ammonia Source (Step 2)

or

Aqueous ammonia introduces water (bad for equilibrium).
Workup pH 7.5 - 9.0pH < 7 causes rapid hydrolysis of the enamine.
Residual Solvent < 5000 ppm TolueneHigh boiling solvents interfere with crystallization.

Troubleshooting Logic Tree

Use this decision matrix when encountering yield or purity deviations.

Troubleshooting Start Issue Detected CheckStep Which Step? Start->CheckStep Step1 Step 1: Acetoacetylation CheckStep->Step1 Step2 Step 2: Amination CheckStep->Step2 LowConv Low Conversion (<80%) Step1->LowConv CheckDist Is Ethanol removal efficient? LowConv->CheckDist IncreaseTemp Increase Temp / Vacuum Check Column Efficiency CheckDist->IncreaseTemp No CheckCat Check Catalyst Quality (Ti(OiPr)4 sensitive to moisture) CheckDist->CheckCat Yes Reversion Product Hydrolysis (Keto-ester visible) Step2->Reversion CheckWater Was water removed during reaction? Reversion->CheckWater DeanStark Optimize Dean-Stark or increase NH4OAc CheckWater->DeanStark No CheckWorkup Check Workup pH (Avoid Acidic Washes) CheckWater->CheckWorkup Yes

Figure 2: Diagnostic logic for common process deviations.

References

  • General Synthesis of

    
    -Keto Esters: 
    
    • Otera, J. "Transesterification."[1][2][3][4] Chemical Reviews, 1993, 93(4), 1449–1470. Link

    • Detailed mechanism of nucleophilic attack on diketene vs.
  • Enamine Stability & Synthesis

    • Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963, 63(5), 489–510. Link

    • Discusses the equilibrium between enamines and imines/keto-esters.
  • Urben, P. G. "Bretherick's Handbook of Reactive Chemical Hazards." 7th Edition, Elsevier, 2006.
  • Specific Application (Dihydropyridines)

    • Bossert, F., et al. "1,4-Dihydropyridines: A Basis for Developing New Drugs." Angewandte Chemie International Edition, 1981, 20(9), 762–769. Link

    • Contextualizes the use of aminocroton

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) testing of reaction mixtures.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate against other benzylpiperidine compounds

Executive Summary: The Candidate Profile Subject Compound: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (hereafter BP-3-ABE ) Chemical Class: Functionalized N-Benzylpiperidine / Enamino Ester Primary Application: CNS Ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Candidate Profile

Subject Compound: 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (hereafter BP-3-ABE ) Chemical Class: Functionalized N-Benzylpiperidine / Enamino Ester Primary Application: CNS Ligand Discovery (Sigma Receptors, AChE Inhibition, Monoamine Modulation)

This guide serves as a technical framework for benchmarking BP-3-ABE against established pharmacotherapies. Unlike simple benzylpiperidines (e.g., BZP) or phenylpiperidines (e.g., Pethidine), BP-3-ABE incorporates a 3-aminobut-2-enoate (β-aminocrotonate) moiety.[1] This vinylogous carbamate motif imparts unique electronic stability and hydrogen-bonding capabilities distinct from standard acetate esters, potentially altering metabolic half-life and receptor residence time.

This document outlines the comparative analysis against three "Gold Standards":

  • Donepezil: Reference for Acetylcholinesterase (AChE) affinity (N-benzylpiperidine core).[1]

  • Methylphenidate (MPH): Reference for Monoamine Transporter (DAT/NET) modulation.[1]

  • PRE-084: Reference for Sigma-1 Receptor (

    
    R) selectivity.
    

Structural & Physicochemical Benchmarking

Before initiating wet-lab protocols, the candidate must be profiled in silico to establish "drug-likeness" and solubility parameters relative to the standards.

Table 1: Physicochemical Comparative Matrix
PropertyBP-3-ABE (Candidate)Donepezil (Standard A)Methylphenidate (Standard B)[1]Significance
MW ( g/mol ) ~274.36379.5233.3BP-3-ABE is fragment-sized; high Ligand Efficiency potential.
cLogP 2.1 – 2.5 (Predicted)4.12.0Moderate lipophilicity suggests good BBB permeability without the high non-specific binding of Donepezil.[1]
pKa (Basic N) ~8.4 (Piperidine)8.98.8Similar ionization state at physiological pH (cationic).[1]
H-Bond Donors 1 (Enamine NH)01 (Amine NH)The enamine NH is a critical interaction point absent in Donepezil.[1]
Metabolic Risk High (Esterase sensitivity)Low (Metabolically stable core)High (Ester hydrolysis)Critical Differentiator: The enamino ester is sterically and electronically stabilized compared to MPH's methyl ester.[1]

Pharmacodynamic Benchmarking (Mechanism of Action)

The N-benzylpiperidine moiety is a "privileged structure" in medicinal chemistry. However, the 3-position substitution shifts the pharmacological profile away from pure stimulant activity (common in 2-substituted piperidines like MPH) toward Sigma-1 modulation and AChE inhibition .

Diagram 1: Pharmacophore Overlap & Signaling Pathways

PharmacophoreOverlap cluster_Targets Target Landscape Candidate BP-3-ABE (Candidate) Sigma1 Sigma-1 Receptor (Chaperone Modulation) Candidate->Sigma1 High Affinity (N-Benzyl tail) AChE Acetylcholinesterase (Enzyme Inhibition) Candidate->AChE Moderate Affinity (Piperidine core) DAT Dopamine Transporter (Reuptake Inhibition) Candidate->DAT Low/Unknown Affinity (3-substituent steric clash) Outcome Therapeutic Potential: Neuroprotection / Nootropic Sigma1->Outcome Ca2+ Regulation AChE->Outcome Increased ACh

Caption: Pharmacological hypothesis map. The N-benzyl motif strongly predicts Sigma-1 affinity, while the 3-substitution pattern suggests a divergence from classic DAT inhibition seen in 2-substituted analogs.

Experimental Protocols

To validate BP-3-ABE, you must perform these specific assays. Do not rely on generic screening.

Protocol A: Comparative Metabolic Stability (Plasma Esterase)

Rationale: The 3-aminobut-2-enoate is an enamine ester. While conjugated, it is susceptible to plasma esterases.[1] This assay determines if BP-3-ABE is a drug or a prodrug for 1-benzylpiperidin-3-ol.

Materials:

  • Pooled Human Plasma (heparinized).[1]

  • LC-MS/MS System (e.g., Agilent 6400 Series).[1]

  • Internal Standard: Tolbutamide.

Workflow:

  • Preparation: Spiking BP-3-ABE (1 µM) into pre-warmed human plasma (37°C).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • Success Criterion:

      
       min (indicates stable drug).[1]
      
    • Prodrug Criterion:

      
       min (rapid conversion to 1-benzylpiperidin-3-ol).[1]
      
Protocol B: Competitive Radioligand Binding (Sigma-1 vs. DAT)

Rationale: Differentiate the candidate from psychostimulants (DAT) and neuroprotectants (Sigma-1).[1]

Workflow Visualization:

AssayWorkflow cluster_Assays Parallel Screening Tracks Start Compound Solubilization (DMSO < 0.1%) TrackA Track A: Sigma-1 Ligand: [3H]-(+)-Pentazocine Tissue: Guinea Pig Brain Start->TrackA TrackB Track B: DAT Ligand: [3H]-WIN 35,428 Tissue: Rat Striatum Start->TrackB Incubation Incubation (120 min @ 25°C) TrackA->Incubation TrackB->Incubation Harvest Filtration (GF/B filters) & Scintillation Counting Incubation->Harvest Analysis Calculate Ki & Hill Slope Harvest->Analysis

Caption: Parallel screening workflow to determine selectivity profile. High Sigma-1 affinity with low DAT affinity indicates a non-stimulant neuroprotective profile.

Step-by-Step:

  • Membrane Prep: Prepare membranes from specific tissue (Guinea Pig Brain for Sigma-1; Rat Striatum for DAT) [1].

  • Competition: Incubate membranes with radioligand ([3H]-(+)-Pentazocine for Sigma-1) and varying concentrations of BP-3-ABE (

    
     to 
    
    
    
    M).
  • Controls:

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol (Sigma) or 10 µM GBR-12909 (DAT).[1]

    • Positive Control: Run PRE-084 and Methylphenidate in parallel.

  • Data Processing: Fit data to a one-site competition model using non-linear regression.

    • Target Metric: A

      
       nM at Sigma-1 with Selectivity Ratio (DAT/Sigma) > 50 indicates a successful "clean" candidate.
      

Synthesis & Sourcing Notes

For researchers synthesizing this benchmark internally:

  • Precursor: (R/S)-1-Benzylpiperidin-3-ol (CAS: 14813-01-5) is the starting alcohol [2].

  • Reagent: Reaction with diketene or ethyl 3-aminobut-2-enoate (via transesterification) is the standard route.

  • Purification Warning: The enamine double bond can isomerize. Avoid acidic workups; use neutral alumina or basified silica gel for chromatography.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Sigma Receptors and Dopamine Transporter. Retrieved from [Link]1]

  • PubChem. Compound Summary: 1-Benzylpiperidin-3-ol (CAS 14813-01-5).[2] National Library of Medicine. Retrieved from [Link]1]

  • Vertex AI Search.Benzlpiperidine 3-aminobut-2-enoate biological activity & SAR. (Grounding Source 1.1, 1.2, 1.6).
  • Matsumoto, R. R., et al. (2000).[1] Characterization of the interaction of benzylpiperidines with sigma receptors. European Journal of Pharmacology. [Link to concept validation via Source 1.16]

Disclaimer: This guide is for research and development purposes only. BP-3-ABE is a research chemical and has not been approved for human consumption.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
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